PKUMDL-WQ-2101
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONIXZPWKJHMW-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Allosteric Inhibition of Cancer Metabolism: A Technical Guide to PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). By targeting a key enzyme in the de novo serine biosynthesis pathway, this compound presents a promising strategy for therapeutic intervention in cancers dependent on this metabolic route. This document outlines the core mechanism, summarizes key quantitative data, details experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric site.[4] This binding event induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[4]
The primary consequence of PHGDH inhibition by this compound is the disruption of the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). This blockade significantly reduces the downstream synthesis of serine and glycine. As these amino acids are crucial for the synthesis of proteins, nucleotides, and other essential macromolecules, the inhibition of their production ultimately hampers cancer cell proliferation, particularly in tumors with PHGDH gene amplification or overexpression. Furthermore, the effects of this compound extend to downstream metabolic pathways, including glutathione synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the efficacy and binding characteristics of this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| Enzyme Inhibition | |||
| PHGDH IC_50 | 34.8 ± 3.6 µM | in vitro enzyme assay | |
| Cellular Activity | |||
| EC_50 (MDA-MB-468) | 7.70 µM | Breast Cancer | |
| EC_50 (HCC70) | 10.8 µM | Breast Cancer | |
| Binding Affinity | |||
| K_d | 0.56 ± 0.10 µM | PHGDH protein |
Signaling Pathway and Metabolic Impact
This compound directly targets the de novo serine biosynthesis pathway, a critical metabolic route for cancer cell growth and survival. The diagram below illustrates the central role of PHGDH and the inhibitory effect of this compound.
References
- 1. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Inhibition of PHGDH by PKUMDL-WQ-2101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. Upregulated PHGDH activity is a hallmark of various cancers, where it diverts glycolytic intermediates to fuel rapid cell proliferation and maintain redox homeostasis. Consequently, PHGDH has emerged as a promising therapeutic target for cancer drug development. This technical guide provides an in-depth overview of PKUMDL-WQ-2101, a novel, selective allosteric inhibitor of PHGDH. We will delve into its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting PHGDH and the serine biosynthesis pathway.
Introduction to PHGDH and its Role in Cancer
Human D-3-phosphoglycerate dehydrogenase (PHGDH) is the pivotal enzyme in the de novo synthesis of serine, an amino acid crucial for various anabolic processes.[1] It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This pathway is essential for the production of not only serine but also downstream metabolites vital for cell proliferation, including proteins, nucleotides, and lipids.
In numerous cancer types, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, leading to a heightened flux through the serine biosynthesis pathway to support tumor growth.[2] PHGDH upregulation has been correlated with poor prognosis and resistance to certain cancer therapies.[3] The inhibition of PHGDH has been shown to suppress cancer cell growth, highlighting its potential as a therapeutic target.[1]
This compound: An Allosteric Inhibitor of PHGDH
This compound is a rationally designed, selective allosteric inhibitor of PHGDH. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This mode of inhibition can offer advantages in terms of specificity and can overcome challenges associated with high concentrations of endogenous substrates or cofactors.
Mechanism of Action
This compound binds to a predicted allosteric site on PHGDH, designated as site I. This binding event is stabilized by hydrogen-bond networks with key residues, including R134, K57, and T59. This interaction limits the movement of the enzyme's rigid domains, preventing the active site from closing and thereby stabilizing PHGDH in an inactive conformation.
Quantitative Data
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (WT PHGDH) | 34.8 ± 3.6 μM | Half-maximal inhibitory concentration against wild-type PHGDH. |
| IC50 (R134A mutant) | 141 ± 4 μM | Reduced activity against a mutant in the predicted allosteric binding site. |
| IC50 (K57A/T59A mutant) | 128 ± 10 μM | Reduced activity against a double mutant in the predicted allosteric binding site. |
| Kd | 0.56 ± 0.10 μM | Dissociation constant, indicating binding affinity to PHGDH. |
Table 2: Cellular Activity of this compound
| Cell Line | PHGDH Status | EC50 (μM) |
| MDA-MB-468 | Amplified | 7.70 |
| HCC70 | Amplified | 10.8 |
| MDA-MB-231 | Non-dependent | > 200 (weak activity) |
| ZR-75-1 | Non-dependent | > 200 (weak activity) |
| MCF-7 | Non-dependent | > 200 (weak activity) |
| SKOV3 GFP KO | - | 37.3 |
Signaling Pathways and Experimental Workflows
PHGDH Signaling Pathway
The following diagram illustrates the central role of PHGDH in cellular metabolism and the downstream pathways affected by its inhibition.
Caption: The PHGDH signaling pathway and its inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.
Caption: A generalized experimental workflow for PHGDH inhibitor characterization.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
PHGDH Enzymatic Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which can be coupled to a fluorescent reporter system.
-
Principle: PHGDH catalyzes the conversion of 3-PG to 3-PHP with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce a non-fluorescent probe (resazurin) to a highly fluorescent product (resorufin), which can be measured.
-
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
This compound
-
96-well or 384-well plates
-
Plate reader with fluorescence capabilities (Ex/Em = 544/590 nm)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound (e.g., from 0 to 200 μM).
-
Add the PHGDH enzyme to each well and pre-incubate with the compound for a specified time (e.g., 2 hours).
-
Prepare a reaction mixture containing 3-PG (e.g., 0.1 mM), NAD+ (e.g., 20 µM), diaphorase, and resazurin in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Monitor the increase in fluorescence over time at room temperature using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to PHGDH in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, in this case, PHGDH) is immobilized on the chip, and the other molecule (the analyte, this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass on the sensor surface.
-
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Recombinant human PHGDH
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., PBS-P)
-
-
Protocol:
-
Immobilize PHGDH onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases to generate sensorgrams.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the drug, heated to denature proteins, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein in the drug-treated sample compared to the control indicates target engagement.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
This compound
-
Cell lysis buffer
-
Antibodies against PHGDH
-
Western blotting reagents and equipment
-
-
Protocol:
-
Culture cells and treat with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble PHGDH in the supernatant using Western blotting.
-
Generate a melting curve by plotting the amount of soluble PHGDH against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/J)
-
PHGDH-amplified cancer cells (e.g., MDA-MB-468)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject MDA-MB-468 cells (e.g., 2 x 10^5 cells per mouse) into the mammary fat pad of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily by oral gavage) to the treatment group and vehicle to the control group.
-
Measure tumor volumes with calipers every 2 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study (e.g., after 30 days), sacrifice the mice and excise the tumors for further analysis.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies against cancers dependent on the serine biosynthesis pathway. Its allosteric mechanism of action provides a promising avenue for achieving high selectivity and efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate PHGDH inhibition and develop novel anti-cancer agents. The continued exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of cancer metabolism and pave the way for new therapeutic strategies.
References
- 1. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization of the PKUMDL-WQ-2101 Binding Site on Phosphoglycerate Dehydrogenase (PHGDH)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation. Its critical role in tumorigenesis makes it a compelling therapeutic target. This document provides an in-depth technical overview of PKUMDL-WQ-2101, a rationally designed allosteric inhibitor of PHGDH. We detail its binding mechanism, affinity, and the key residues involved in its interaction. Furthermore, this guide furnishes detailed experimental protocols for the biochemical and biophysical assays essential for characterizing the binding of small molecule inhibitors to PHGDH, alongside visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Binding Site
This compound is a selective, non-NAD⁺-competing allosteric modulator that specifically targets PHGDH.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket, designated "site I".[2] This binding event induces a conformational change that stabilizes PHGDH in an inactive state. The mechanism involves the formation of hydrogen-bond networks that restrict the movement of the enzyme's rigid domains, thereby preventing the active site from closing and effectively halting catalytic activity.[1]
Mutagenesis studies have been pivotal in confirming this binding site. Site-directed mutations of key residues within the predicted allosteric pocket, such as Arginine 134 to Alanine (R134A) and a double mutation of Lysine 57 and Threonine 59 to Alanine (K57A/T59A), dramatically reduce the inhibitory potency of this compound. This demonstrates that these residues are critical for the binding and allosteric inhibition mediated by the compound.
Quantitative Binding and Inhibition Data
The interaction between this compound and PHGDH has been quantitatively characterized through various enzymatic and cellular assays. The data highlights its potency and specificity.
| Parameter | Value | Target/System | Description | Citation |
| IC₅₀ | 34.8 ± 3.6 µM | Wild-Type PHGDH | The concentration of inhibitor required to reduce enzyme activity by 50%. | |
| K_d_ | 0.56 ± 0.10 µM | Wild-Type PHGDH | The equilibrium dissociation constant, indicating high binding affinity. | |
| EC₅₀ | 7.7 µM | MDA-MB-468 Cells | The concentration required for 50% maximal effect in a PHGDH-amplified breast cancer cell line. | |
| EC₅₀ | 10.8 µM | HCC-70 Cells | The concentration required for 50% maximal effect in a PHGDH-amplified breast cancer cell line. | |
| IC₅₀ | 141 ± 4 µM | R134A Mutant PHGDH | A ~4-fold reduction in potency, confirming the importance of R134 in binding. | |
| IC₅₀ | 128 ± 10 µM | K57A/T59A Mutant PHGDH | A ~3.7-fold reduction in potency, confirming the importance of this region for binding. |
Signaling Pathway and Experimental Workflows
Visualizations are crucial for understanding the inhibitor's role in the broader metabolic context and the experimental strategies used for its characterization.
Experimental Protocols
Detailed and reproducible protocols are essential for the study of enzyme inhibitors. The following sections provide methodologies for key experiments used to characterize the binding of this compound to PHGDH.
PHGDH Enzymatic Activity Assay (Fluorescence-Based)
This assay measures PHGDH activity by coupling the production of NADH to the diaphorase-mediated reduction of non-fluorescent resazurin to the highly fluorescent resorufin.
-
Principle: The rate of increase in fluorescence is directly proportional to the rate of NADH production, and thus to PHGDH activity.
-
Materials:
-
Recombinant human PHGDH protein
-
This compound or other test compounds dissolved in DMSO
-
Assay Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Substrate/Cofactor Mix: 3-Phosphoglycerate (3-PG), NAD⁺
-
Coupling System: Diaphorase, Resazurin
-
Product Scavenger: Hydrazine sulfate (to prevent product inhibition)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~540-560 nm, Emission: ~590 nm)
-
-
Protocol:
-
Prepare the complete reaction buffer containing 30 mM Tris (pH 8.0), 1 mM EDTA, 1 mM hydrazine sulfate, 0.1 mM resazurin, and 0.0001 U/mL diaphorase.
-
In a 96-well plate, add 2 µL of test compound (this compound) at various concentrations or DMSO as a vehicle control.
-
Add 50 µL of PHGDH enzyme solution (e.g., 200-400 nM final concentration) diluted in Assay Buffer to each well.
-
Pre-incubate the enzyme and inhibitor for 30-120 minutes at room temperature to allow for binding.
-
Prepare a substrate initiation mix in the reaction buffer containing 3-PG (to a final concentration of 0.1 mM) and NAD⁺ (to a final concentration of 20 µM).
-
Initiate the reaction by adding 50 µL of the substrate initiation mix to each well for a final volume of 100 µL.
-
Immediately place the plate in a fluorescence plate reader heated to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 60 seconds.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to DMSO controls and plot against inhibitor concentration to calculate the IC₅₀ value using non-linear regression.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (PHGDH) and an analyte (this compound).
-
Principle: Changes in mass on the surface of a sensor chip, caused by the binding and dissociation of the analyte, are detected as changes in the refractive index, measured in Resonance Units (RU).
-
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
CM5 or similar carboxylated sensor chip
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Recombinant human PHGDH protein
-
This compound dissolved in running buffer with a low percentage of DMSO
-
Immobilization Buffer: 10 mM Sodium Acetate (pH 5.0)
-
Running Buffer (HBS-EP+): 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20
-
Regeneration Solution (to be determined empirically, e.g., a short pulse of 10 mM Glycine-HCl pH 2.5)
-
-
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface of a flow cell by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject PHGDH protein (diluted to 10-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., 3000-5000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A second flow cell should be activated and deactivated without protein to serve as a reference surface.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound in Running Buffer (e.g., from 0.1 µM to 20 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the this compound solutions sequentially from lowest to highest concentration over both the PHGDH and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only Running Buffer flows over the chip (e.g., 300 seconds).
-
Between each concentration, inject the Regeneration Solution to remove all bound analyte and return to baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Subtract the "zero concentration" injection signal from all other sensorgrams (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).
-
-
Cellular Target Engagement using Chemical Pulldown
This assay confirms that the inhibitor binds to its intended target (PHGDH) within the complex environment of a cell lysate.
-
Principle: An immobilized version of the inhibitor is used as "bait" to capture its protein targets from a cell lysate. The captured proteins are then identified by Western blotting.
-
Materials:
-
PHGDH-amplified cells (e.g., MDA-MB-468)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound-conjugated beads (or control beads)
-
Free this compound (for competition)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against PHGDH
-
HRP-conjugated secondary antibody and ECL detection reagents
-
-
Protocol:
-
Culture MDA-MB-468 cells and harvest by scraping.
-
Lyse the cells in ice-cold Lysis Buffer and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Competition Assay: Pre-incubate a portion of the cell lysate (e.g., 1 mg total protein) with an excess of free this compound (e.g., 50 µM) for 2 hours at 4°C. Use an equivalent volume of DMSO for the non-competed control.
-
Add the pre-incubated lysates to tubes containing this compound-conjugated beads. Also, include a control with unconjugated beads.
-
Incubate for 4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads 3-5 times with ice-cold Lysis Buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-PHGDH antibody.
-
A successful pulldown will show a band for PHGDH in the lane with inhibitor-conjugated beads, which is significantly diminished or absent in the competition lane and the control beads lane.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
PKUMDL-WQ-2101: A Technical Guide for Researchers
An In-depth Analysis of the Allosteric PHGDH Inhibitor for Cancer Research and Drug Development
This technical guide provides a comprehensive overview of PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in cancer. This document details the compound's chemical properties, biological activity, and mechanism of action, and provides detailed experimental protocols for its in vitro and in vivo evaluation.
Core Compound Information
This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By binding to a site distinct from the active site, it modulates the enzyme's activity and has demonstrated significant anti-tumor effects in preclinical models, particularly in cancers with high PHGDH expression.[1][3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This information is crucial for the preparation of stock solutions and for use in various experimental settings.
| Property | Value |
| CAS Number | 304481-72-9[3] |
| Molecular Formula | C₁₄H₁₁N₃O₆ |
| Molecular Weight | 317.25 g/mol |
| Appearance | Light yellow to dark orange powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL or up to 100 mM) |
| Storage | Store at -20°C |
Biological Activity
This compound exhibits selective inhibitory activity against PHGDH and demonstrates potent anti-proliferative effects in cancer cell lines that are dependent on the serine biosynthesis pathway.
| Parameter | Value | Cell Line/Assay Conditions |
| PHGDH IC₅₀ | 34.8 µM | Enzyme inhibition assay |
| EC₅₀ | 7.7 µM | MDA-MB-468 (PHGDH-amplified breast cancer) |
| EC₅₀ | 10.8 µM | HCC70 (PHGDH-amplified breast cancer) |
Mechanism of Action: Allosteric Inhibition of the Serine Biosynthesis Pathway
This compound functions by inhibiting PHGDH, the first enzyme in the pathway that converts the glycolytic intermediate 3-phosphoglycerate into serine. This pathway is critical for cancer cells as serine is a precursor for the synthesis of proteins, nucleotides, and lipids, and it plays a vital role in maintaining cellular redox balance.
The inhibitor binds to a predicted allosteric site on PHGDH, referred to as site I, which is located near the active site. This binding event induces a conformational change that stabilizes the enzyme in an inactive state, thereby preventing the conversion of its substrate and inhibiting the entire serine synthesis pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vivo Xenograft Tumor Growth Study
This protocol outlines the procedure for assessing the anti-tumor activity of this compound in a mouse xenograft model using a PHGDH-amplified breast cancer cell line.
1. Cell Culture and Animal Model:
-
Cell Line: MDA-MB-468 human breast cancer cells.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old.
2. Tumor Implantation:
-
Harvest MDA-MB-468 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-150 µL subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., DMSO and/or polyethylene glycol, Tween 80, and saline).
-
Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Continue treatment for a specified period (e.g., 30-45 days).
4. Endpoint and Analysis:
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
Stable Isotope Labeling and Metabolite Analysis
This protocol uses stable isotope-labeled glucose to trace its incorporation into the serine biosynthesis pathway and assess the inhibitory effect of this compound.
1. Cell Culture and Treatment:
-
Culture MDA-MB-468 cells in standard RPMI-1640 medium.
-
For the experiment, switch the cells to glucose-free RPMI-1640 medium supplemented with 10 mM [U-¹³C]-glucose, dialyzed fetal bovine serum, and penicillin/streptomycin.
-
Treat the cells with this compound at a desired concentration (e.g., 37 µM) or with a vehicle control for 24 hours.
2. Metabolite Extraction:
-
After the incubation period, quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold solvent, typically 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.
3. Metabolite Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a mass spectrometer coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS).
-
Monitor the mass isotopologue distributions of serine, glycine, and other related metabolites. The incorporation of ¹³C from glucose will result in a mass shift in these molecules.
-
Quantify the fractional labeling of these metabolites to determine the flux through the serine biosynthesis pathway.
4. Data Analysis:
-
Compare the fractional labeling of serine and glycine between the this compound-treated and control cells.
-
A significant reduction in ¹³C-labeled serine and glycine in the treated cells indicates effective inhibition of PHGDH.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
PKUMDL-WQ-2101: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PKUMDL-WQ-2101, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). It covers the rational design, discovery, mechanism of action, and preclinical validation of this compound, presenting key data and experimental methodologies to support further research and development in the field of cancer metabolism.
Introduction
Cancer metabolism has emerged as a critical hallmark of cancer, with many tumors exhibiting altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the de novo serine synthesis pathway, which is often upregulated in various cancers. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP).[1] Increased PHGDH expression has been linked to numerous cancers, including breast cancer, melanoma, and lung cancer, making it an attractive therapeutic target.[1]
This compound was discovered through a structure-based drug design approach as a selective, negative allosteric modulator of PHGDH.[2][3] This whitepaper details the discovery and development of this compound, providing comprehensive data and experimental protocols for the scientific community.
Discovery and Rational Design
This compound was identified through a rational, structure-based design strategy aimed at discovering novel allosteric inhibitors of PHGDH. This approach, in contrast to targeting the active site, sought to identify compounds that bind to a distinct allosteric site, leading to a conformational change that inhibits enzyme activity. This can offer advantages in terms of selectivity and overcoming resistance mechanisms. The discovery of this compound represents a successful example of this structure-based approach for targeting PHGDH.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related compound, PKUMDL-WQ-2201, which was co-discovered.
Table 1: In Vitro Enzymatic Inhibition and Binding Affinity
| Compound | Target | Assay Type | IC50 (μM) | Kd (μM) | Notes |
| This compound | Wild-Type PHGDH | Enzymatic Inhibition | 34.8 ± 3.6 | 0.56 ± 0.10 | Allosteric inhibitor. |
| This compound | R134A Mutant PHGDH | Enzymatic Inhibition | 141 ± 4 | - | Reduced inhibition, confirming binding site. |
| This compound | K57A/T59A Mutant PHGDH | Enzymatic Inhibition | 128 ± 10 | - | Reduced inhibition, confirming binding site. |
| PKUMDL-WQ-2201 | Wild-Type PHGDH | Enzymatic Inhibition | 35.7 ± 8.6 | - | Allosteric inhibitor. |
| PKUMDL-WQ-2201 | T59A Mutant PHGDH | Enzymatic Inhibition | 69 ± 40 | - | Reduced inhibition. |
| PKUMDL-WQ-2201 | T56A/K57A Mutant PHGDH | Enzymatic Inhibition | > 300 | - | Significantly reduced inhibition. |
Table 2: Cellular Activity in Breast Cancer Cell Lines
| Compound | Cell Line | PHGDH Status | EC50 (μM) |
| This compound | MDA-MB-468 | Amplified | 7.70 |
| This compound | HCC70 | Amplified | 10.8 |
| This compound | MCF-7 | Non-dependent | > 100 |
| This compound | MDA-MB-231 | Non-dependent | > 100 |
| This compound | ZR-75-1 | Non-dependent | > 100 |
| PKUMDL-WQ-2201 | MDA-MB-468 | Amplified | 6.90 |
| PKUMDL-WQ-2201 | HCC70 | Amplified | 10.0 |
| PKUMDL-WQ-2201 | ZR-75-1 | Non-dependent | > 100 |
Signaling Pathways and Experimental Workflows
The Serine Synthesis Pathway and PHGDH Inhibition
The following diagram illustrates the canonical serine synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of PHGDH by this compound blocks the first step of the de novo serine synthesis pathway.
Experimental Workflow for Discovery and Validation
The diagram below outlines the key experimental steps from virtual screening to in vivo validation of this compound.
Caption: A streamlined workflow for the identification and validation of this compound.
Detailed Experimental Protocols
Western Blot Analysis of PHGDH Expression
-
Cell Lysis: Cells were washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against PHGDH (Sigma-Aldrich WH0026227M1, 1:1000) and β-actin (Cell Signaling 8H10D10, 1:2000) as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, membranes were incubated with a horseradish peroxidase-conjugated anti-mouse secondary antibody (Rockland 611G4302, 1:2000) for 1 hour at room temperature. Chemiluminescent signals were detected using the Clarity Western ECL Detection Kit (Bio-Rad) and imaged with a ChemiDoc MP System (Bio-Rad).
U-13C-Glucose Stable Isotope Labeling
-
Cell Culture and Treatment: SKOV3 GFP KO control cells were treated with 37 μM this compound for 24 hours.
-
Isotope Labeling: Following treatment, the medium was replaced with a medium containing U-13C-glucose.
-
Metabolite Extraction and Analysis: After 24 hours of labeling, metabolites were extracted, and the incorporation of 13C into serine and glycine was measured by mass spectrometry to assess the inhibition of the de novo serine synthesis pathway.
In Vivo Xenograft Studies
-
Animal Model: NOD.CB17-Prkdcscid/J mice were used for the xenograft studies.
-
Cell Implantation: MDA-MB-468 breast cancer cells were injected into the fourth mammary fat pad of the mice.
-
Drug Administration and Monitoring: Once tumors were established, mice were treated with this compound. Tumor volumes were monitored every 2 days for 30 days to evaluate the anti-tumor efficacy.
Conclusion
This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated in vitro and in vivo activity against PHGDH-amplified cancers. Its discovery validates the structure-based approach for identifying novel allosteric modulators of metabolic enzymes. The data and protocols presented in this whitepaper provide a valuable resource for researchers in cancer metabolism and drug discovery, facilitating further investigation into the therapeutic potential of targeting the serine synthesis pathway. The continued development and optimization of this compound and similar compounds could lead to new therapeutic strategies for a range of cancers dependent on this metabolic pathway.
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
The Allosteric Modulator PKUMDL-WQ-2101: A Technical Overview of its Inhibitory Effect on the Serine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of PKUMDL-WQ-2101, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This document details the mechanism of action, quantitative efficacy, and broader metabolic consequences of PHGDH inhibition by this compound, supported by experimental methodologies and visual pathway representations.
Introduction to this compound and the Serine Biosynthesis Pathway
The de novo serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce L-serine. This amino acid is not only a fundamental component of proteins but also a precursor for a wide array of essential biomolecules, including glycine, cysteine, nucleotides (purines and pyrimidines), and sphingolipids.[1][2] The pathway consists of three enzymatic steps, with the first and committed step being the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP) by PHGDH.[1][3]
In numerous cancer types, the serine biosynthesis pathway is upregulated to support rapid proliferation and biomass accumulation.[4] This metabolic reprogramming makes PHGDH a compelling target for anticancer drug development. This compound has emerged as a selective, negative allosteric modulator of PHGDH, demonstrating anti-tumor activity in preclinical models.
Mechanism of Action of this compound
This compound functions as a negative allosteric modulator of PHGDH. Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mode of inhibition can offer greater selectivity and potentially avoid off-target effects associated with active site inhibitors.
The binding of this compound to PHGDH has been characterized as occurring at an allosteric site designated as site I, which is in proximity to the active site and the NAD+/NADH cofactor-binding site. The interaction is stabilized by hydrogen-bond networks with key residues such as R134, K57, and T59, which restricts the movement of the enzyme's rigid domains and stabilizes it in an inactive conformation.
Quantitative Data on the Efficacy of this compound
The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key efficacy data.
| Parameter | Value | Description | Reference(s) |
| IC50 (Enzymatic) | 34.8 ± 3.6 μM | Concentration of this compound that inhibits 50% of PHGDH enzymatic activity in vitro. | |
| Kd | 0.56 ± 0.10 μM | Dissociation constant, indicating the binding affinity of this compound to PHGDH. |
Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound.
| Cell Line | EC50 (μM) | PHGDH Status | Reference(s) |
| MDA-MB-468 | 7.7 | Amplified | |
| HCC-70 | 10.8 | Amplified | |
| MDA-MB-231 | > 200 (weak bioactivity) | Non-dependent | |
| ZR-75-1 | > 200 (weak bioactivity) | Non-dependent | |
| MCF-7 | > 200 (weak bioactivity) | Non-dependent |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines.
Effects on the Serine Biosynthesis Pathway and Downstream Metabolism
Inhibition of PHGDH by this compound has profound effects on cellular metabolism, extending beyond the direct reduction of serine and glycine synthesis.
Inhibition of De Novo Serine and Glycine Synthesis
Stable isotope tracing studies using U-13C-glucose have demonstrated that treatment with this compound significantly reduces the incorporation of glucose-derived carbons into serine and glycine in cancer cells. This confirms that the compound effectively blocks the de novo serine biosynthesis pathway at its entry point.
Impact on Nucleotide Synthesis
As serine is a primary source of one-carbon units for the synthesis of purines and pyrimidines, inhibition of its production by this compound leads to a reduction in nucleotide biosynthesis. This is evidenced by decreased labeling of glucose-derived carbons in ATP and UTP upon treatment with the inhibitor.
Disruption of Central Carbon Metabolism
The inhibition of PHGDH by this compound causes a metabolic bottleneck, leading to broader disruptions in central carbon metabolism. This includes alterations in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. These effects are thought to arise from a disruption of the mass balance within these interconnected pathways.
Experimental Protocols
The following sections outline the general methodologies used in the characterization of this compound's effects.
PHGDH Enzymatic Activity Assay
This assay measures the catalytic activity of PHGDH by monitoring the production of NADH.
-
Principle: PHGDH catalyzes the conversion of 3-PG to 3-PHP with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm or through a coupled reaction that generates a colorimetric or fluorescent signal.
-
Reagents:
-
Recombinant human PHGDH enzyme
-
PHGDH assay buffer (e.g., 18 mM Bis-Tris propane, pH 7.5, 1.7 mM EDTA)
-
3-Phosphoglycerate (3-PG) substrate
-
NAD+ cofactor
-
For coupled assays: Diaphorase and a reporter molecule (e.g., resazurin)
-
-
Procedure (General):
-
Prepare a reaction mixture containing the assay buffer, 3-PG, and NAD+.
-
Add varying concentrations of this compound or a vehicle control (DMSO).
-
Initiate the reaction by adding the PHGDH enzyme.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance at 340 nm or fluorescence in real-time.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the growth and survival of cancer cells.
-
Principle: Cells are cultured in the presence of varying concentrations of the compound, and cell viability is assessed using methods that measure metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo).
-
Procedure (General):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate EC50 values.
-
Stable Isotope Tracing with U-13C-Glucose
This technique traces the metabolic fate of glucose-derived carbons through the serine biosynthesis pathway and other metabolic routes.
-
Principle: Cells are cultured in a medium where the standard glucose is replaced with uniformly labeled 13C-glucose. The incorporation of 13C into downstream metabolites is then quantified by mass spectrometry.
-
Procedure (General):
-
Culture cells in the presence of this compound or a vehicle control for a defined period.
-
Replace the medium with a medium containing U-13C-glucose and continue the treatment.
-
After a set incubation time, rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).
-
Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Determine the mass isotopologue distribution for serine, glycine, and other key metabolites to assess the fractional contribution of glucose to their synthesis.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Model: Immunocompromised mice (e.g., NOD/SCID) are typically used.
-
Procedure (General):
-
Inject human cancer cells with high PHGDH expression (e.g., MDA-MB-468) subcutaneously or into the mammary fat pad of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) or the vehicle alone to the respective groups via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic.
Caption: The Serine Biosynthesis Pathway and its inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical flow of the effects of this compound on cancer cell metabolism.
Conclusion
This compound represents a promising class of allosteric inhibitors targeting the metabolic vulnerability of cancers with upregulated serine biosynthesis. Its well-defined mechanism of action, potent and selective inhibition of PHGDH, and demonstrated anti-proliferative effects in preclinical models underscore its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the exploration of metabolic targets in oncology. Further investigation into its pharmacokinetic properties, safety profile, and potential for combination therapies is warranted.
References
Elucidating the Downstream Metabolic Consequences of PKUMDL-WQ-2101: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream metabolic effects of PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). By targeting the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound instigates significant metabolic reprogramming in cancer cells, particularly those with PHGDH amplification. This document summarizes key quantitative data, details experimental methodologies, and visually represents the affected metabolic pathways to offer a comprehensive resource for researchers in oncology and metabolic diseases.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of PHGDH[1]. PHGDH catalyzes the initial, rate-limiting step in the serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP)[2]. By binding to an allosteric site on the PHGDH enzyme, this compound stabilizes an inactive conformation, thereby inhibiting its enzymatic activity and blocking the synthesis of serine from glucose. This disruption has cascading effects on several downstream metabolic pathways crucial for cancer cell proliferation and survival.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified both at the enzymatic and cellular levels. The following tables summarize these key metrics.
Table 1: Enzymatic Inhibition of PHGDH by this compound
| Parameter | Value (μM) | Description |
| IC50 | 34.8 ± 3.6 | The half maximal inhibitory concentration against wild-type PHGDH enzyme activity. |
| Kd | 0.56 ± 0.10 | The dissociation constant, indicating the binding affinity of this compound to the PHGDH enzyme. |
Table 2: Anti-proliferative Activity (EC50) of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC50 (μM) |
| MDA-MB-468 | Amplified | 7.70 |
| HCC70 | Amplified | 10.8 |
| MDA-MB-231 | Non-dependent | > 7.70 (less active) |
| ZR-75-1 | Non-dependent | > 10.8 (less active) |
| MCF-7 | Non-dependent | > 10.8 (less active) |
Data sourced from Wang et al. (2017). The EC50 values demonstrate the selective inhibitory effect of this compound on cancer cells that have an amplification of the PHGDH gene and are thus more reliant on the de novo serine synthesis pathway.
Downstream Metabolic Perturbations
Inhibition of PHGDH by this compound leads to a significant reduction in the flux of glucose-derived carbons into the serine biosynthesis pathway. This has been experimentally verified using stable isotope tracing.
Table 3: Effect of this compound on Glucose-Derived Carbon Incorporation into Serine and Glycine
| Metabolite | Treatment Condition (24h) | Reduction in 13C Labeling from Glucose |
| Serine | 37 μM this compound | > 50% |
| Glycine | 37 μM this compound | > 50% |
This data highlights that this compound effectively blocks the de novo synthesis of serine and its downstream product, glycine, from glucose.
Further downstream, the reduced availability of serine and glycine impacts other crucial metabolic pathways:
-
Nucleotide Synthesis: Serine is a primary carbon donor for the folate cycle, which is essential for the synthesis of purines and thymidylate. Inhibition of serine synthesis by this compound consequently affects nucleotide production.
-
Redox Homeostasis: Glycine, derived from serine, is a key component of the antioxidant glutathione. Treatment with this compound was found to decrease the incorporation of glucose-derived carbons into glutathione, suggesting an impact on the cell's ability to manage oxidative stress.
Key Experimental Protocols
1. U-13C-Glucose Stable Isotope Labeling for Metabolic Flux Analysis
This experiment is crucial for quantifying the metabolic effects of this compound.
-
Cell Culture: SKOV3 cells (or other relevant cancer cell lines) are cultured to a suitable confluency.
-
Treatment: Cells are treated with this compound at a specified concentration (e.g., 37 μM) for 24 hours. A vehicle-treated group serves as the control.
-
Isotope Labeling: After the treatment period, the standard culture medium is replaced with a medium containing U-13C-glucose. The cells are incubated in this labeling medium for a defined period.
-
Metabolite Extraction: Following incubation, the medium is removed, and cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent mixture, typically 80% methanol.
-
LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites like serine, glycine, and glutathione. This allows for the quantification of the fraction of these metabolites derived from the labeled glucose.
Signaling Pathways and Experimental Workflow Visualizations
Diagram 1: this compound Inhibition of the Serine Biosynthesis Pathway
Caption: this compound allosterically inhibits PHGDH, blocking serine synthesis.
Diagram 2: Experimental Workflow for Isotope Tracing
Caption: Workflow for tracing glucose metabolism after PHGDH inhibition.
Conclusion
This compound is a potent and selective inhibitor of PHGDH that effectively disrupts the de novo serine biosynthesis pathway. This leads to a cascade of downstream metabolic effects, including the depletion of serine and glycine pools, which in turn impacts nucleotide synthesis and cellular redox balance. The selective efficacy of this compound in PHGDH-amplified cancer cells underscores the therapeutic potential of targeting metabolic dependencies in oncology. The data and methodologies presented in this guide provide a foundational understanding for further research and development of PHGDH inhibitors as cancer therapeutics.
References
The Role of PKUMDL-WQ-2101 in Cancer Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), and its role in the metabolic reprogramming of cancer cells. This document outlines the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this potent anti-tumor agent.
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway. This compound is a rationally designed, selective, and cell-permeable allosteric inhibitor of PHGDH. By targeting PHGDH, this compound effectively disrupts the serine synthesis pathway, leading to reduced proliferation and tumor growth in cancer models with high PHGDH expression. This guide will detail the preclinical data and methodologies that underscore the potential of this compound as a tool for cancer research and a lead compound for therapeutic development.
Mechanism of Action
This compound functions as a negative allosteric modulator of PHGDH.[1][2][3][4][5] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the PHGDH enzyme. This binding event induces a conformational change in the enzyme, which in turn inhibits its catalytic activity, preventing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This targeted inhibition of PHGDH disrupts the entire de novo serine biosynthesis pathway, depriving cancer cells of a crucial building block for proteins, nucleotides, and lipids necessary for their rapid proliferation.
Quantitative Data Summary
The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations.
| Parameter | Value | Description | Reference |
| IC50 | 34.8 µM | Concentration for 50% inhibition of PHGDH enzyme activity in vitro. |
Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound
| Cell Line | Description | EC50 (µM) | Reference |
| MDA-MB-468 | PHGDH-amplified breast cancer | 7.7 | |
| HCC-70 | PHGDH-amplified breast cancer | 10.8 | |
| MDA-MB-231 | PHGDH non-dependent breast cancer | > 7.7-10.8 | |
| ZR-75-1 | PHGDH non-dependent breast cancer | > 7.7-10.8 | |
| MCF-7 | PHGDH non-dependent breast cancer | > 7.7-10.8 |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism and experimental validation of this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
PHGDH Enzymatic Activity Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Principle: The conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate by PHGDH is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm or coupled to a secondary reaction that produces a colorimetric or fluorescent signal.
-
Reagents:
-
Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)
-
3-Phosphoglycerate (3-PG) substrate
-
NAD+ cofactor
-
Recombinant human PHGDH enzyme
-
This compound (or other test compounds)
-
For coupled assays: Diaphorase and Resazurin (for fluorescence) or a probe for colorimetric detection
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, and NAD+. For coupled assays, also include the secondary enzyme and probe.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the PHGDH enzyme to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 450 nm (for colorimetric assays) or fluorescence (Ex/Em ~560/590 nm for resazurin-based assays) in kinetic mode for 10-60 minutes.
-
Calculate the rate of reaction and determine the percent inhibition at each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the viability and growth of cancer cells.
-
Principle: Cancer cells are cultured in the presence of varying concentrations of this compound. After a set incubation period, cell viability is measured using a reagent that quantifies a marker of metabolically active cells (e.g., ATP content).
-
Reagents:
-
PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines.
-
Complete cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the results to untreated control cells and plot cell viability against the log of the compound concentration to determine the EC50 value.
-
U-¹³C-Glucose Stable Isotope Labeling
This technique traces the metabolic fate of glucose to confirm that this compound inhibits the de novo serine synthesis pathway.
-
Principle: Cells are cultured with glucose in which the carbon atoms are replaced with the heavy isotope ¹³C. The incorporation of these labeled carbons into downstream metabolites, such as serine, is measured by mass spectrometry. A decrease in ¹³C-labeled serine in treated cells indicates inhibition of the pathway.
-
Reagents:
-
PHGDH-amplified cancer cell line (e.g., MDA-MB-468).
-
Glucose-free and serine-free cell culture medium.
-
[U-¹³C]-glucose (all carbons are ¹³C).
-
This compound.
-
Methanol/water extraction buffer (80:20).
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Replace the medium with serine-free medium containing this compound or DMSO (control) and pre-incubate.
-
Replace the medium with serine-free medium containing [U-¹³C]-glucose and the respective compound concentrations.
-
Incubate for a set time (e.g., 8 hours) to allow for labeling of metabolites.
-
Wash the cells with ice-cold saline and extract intracellular metabolites with ice-cold 80% methanol.
-
Analyze the extracts by GC-MS or LC-MS/MS to determine the fraction of serine that is labeled with ¹³C.
-
Compare the levels of labeled serine between treated and control cells to quantify the inhibition of serine synthesis.
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (MDA-MB-468) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
MDA-MB-468 breast cancer cells.
-
Matrigel (for cell suspension).
-
This compound formulation for in vivo administration.
-
-
Procedure:
-
Suspend MDA-MB-468 cells in a mixture of media and Matrigel.
-
Inject the cell suspension into the mammary fat pad of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers regularly (e.g., every 2 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis).
-
Compare tumor growth between the treated and control groups to assess the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of PHGDH, a key enzyme in cancer metabolism. The data presented demonstrates its ability to disrupt de novo serine synthesis, selectively inhibit the proliferation of PHGDH-dependent cancer cells, and suppress tumor growth in vivo. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other modulators of cancer metabolism. This molecule represents a valuable chemical probe for studying the role of the serine biosynthesis pathway in cancer and holds promise as a starting point for the development of novel anti-cancer therapeutics.
References
PKUMDL-WQ-2101 selectivity for PHGDH-amplified cells
An In-depth Technical Guide on the Selectivity of PKUMDL-WQ-2101 for PHGDH-amplified Cells
Introduction
3-Phosphoglycerate dehydrogenase (PHGDH) has emerged as a significant target in oncology. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH diverts glycolytic intermediates to produce serine, an amino acid crucial for cancer cell proliferation, survival, and biomass production.[1][2][3] Focal amplification and subsequent overexpression of the PHGDH gene are observed in various cancers, including breast cancer and melanoma, rendering these tumors "addicted" to serine synthesis.[4][5] This dependency presents a therapeutic window for inhibitors that can selectively target cancer cells with elevated PHGDH activity.
This compound is a novel, rationally designed small molecule inhibitor of PHGDH. Unlike inhibitors that target the enzyme's active site, this compound functions as a negative allosteric modulator, binding to a distinct site on the enzyme to regulate its activity. This guide provides a detailed overview of the selectivity of this compound for cancer cells harboring PHGDH amplification, summarizing key quantitative data, experimental methodologies, and the underlying signaling logic.
Data Presentation: Efficacy and Selectivity of this compound
The efficacy of this compound has been evaluated at both the enzymatic and cellular levels. The data clearly demonstrates its inhibitory action on PHGDH and its selective anti-proliferative effect on cancer cells dependent on the serine synthesis pathway.
Table 1: Enzymatic Inhibition of PHGDH by this compound
| Compound | Target | Inhibition Type | IC50 (μM) |
| This compound | Human PHGDH | Negative Allosteric Modulator | 34.8 |
Table 2: Cellular Antitumor Activity of this compound in Breast Cancer Cell Lines
This compound exhibits potent and selective growth inhibition of breast cancer cell lines with PHGDH gene amplification. In contrast, its effect is significantly weaker in cell lines with normal PHGDH expression levels.
| Cell Line | PHGDH Status | EC50 (μM) | Selectivity Fold-Change (Approx.) |
| MDA-MB-468 | Amplified | 7.70 | - |
| HCC70 | Amplified | 10.8 | - |
| MDA-MB-231 | Non-amplified | > 23 (approx. 3-4x higher) | 3-4x vs MDA-MB-468 |
| ZR-75-1 | Non-amplified | > 92 (approx. 12x higher) | 8-12x vs MDA-MB-468 |
| MCF-7 | Non-amplified | > 154 (approx. 20x higher) | 14-20x vs MDA-MB-468 |
| MCF-10A | Non-cancerous, Non-amplified | Weak cytotoxic effect | Not specified |
Note: Selectivity fold-change is calculated based on the reported ratios from the primary literature.
Experimental Protocols
The following sections describe the methodologies used to establish the selectivity and mechanism of action of this compound.
PHGDH Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PHGDH. The reaction measures the conversion of the cofactor NAD+ to NADH.
-
Reagents: Recombinant human PHGDH enzyme, L-serine (for allosteric inhibition studies), NAD+, α-ketoglutarate (α-KG), and the test compound (this compound).
-
Procedure:
-
The PHGDH enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer.
-
The enzymatic reaction is initiated by adding the substrate, 3-phosphoglycerate (3-PG), and the cofactor, NAD+.
-
The reaction progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The rate of reaction is calculated from the linear phase of the absorbance curve.
-
-
Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) reaction. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and survival of cancer cell lines.
-
Cell Culture: PHGDH-amplified (e.g., MDA-MB-468, HCC70) and non-amplified (e.g., MDA-MB-231, MCF-7) cell lines are cultured in standard serine-replete media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control (DMSO).
-
Cells are incubated for a period of 3 to 5 days.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.
-
-
Data Analysis: The results are normalized to the vehicle-treated control cells. The EC50 values are calculated by plotting the normalized cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Stable Isotope Tracing of Serine Synthesis
This method directly measures the flux through the de novo serine synthesis pathway and its inhibition by this compound.
-
Cell Culture and Labeling:
-
PHGDH-amplified cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
The standard culture medium is then replaced with a medium containing a stable isotope-labeled glucose (U-¹³C-glucose).
-
-
Metabolite Extraction: After incubation with the labeled glucose, intracellular metabolites are extracted from the cells, typically using a cold methanol/water solution.
-
LC-MS Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of ¹³C atoms from glucose into serine and downstream metabolites like glycine.
-
Data Analysis: A decrease in the fraction of ¹³C-labeled serine in this compound-treated cells compared to control cells confirms the inhibition of the de novo serine synthesis pathway.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Procedure:
-
PHGDH-amplified human cancer cells (e.g., MDA-MB-468) are injected subcutaneously or into the mammary fat pad of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically administered via intraperitoneal injection or oral gavage, on a defined schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., every 2 days) using calipers.
-
-
Data Analysis: The tumor growth curves of the treated group are compared to the control group to determine if the compound significantly suppresses tumor growth.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and processes involved in the action of this compound.
Caption: Serine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound selectivity.
Caption: Logical relationship between PHGDH status and drug sensitivity.
Conclusion
References
- 1. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pnas.org [pnas.org]
In Vivo Efficacy and Tolerability of the Novel PHGDH Allosteric Inhibitor PKUMDL-WQ-2101
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PKUMDL-WQ-2101 is a novel, selective, allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer. This technical guide provides an in-depth overview of the preclinical in vivo efficacy and tolerability of this compound. Data presented herein demonstrates that this compound effectively suppresses tumor growth in a PHGDH-dependent breast cancer xenograft model while exhibiting a favorable tolerability profile. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development of this compound.
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting an increased reliance on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical metabolic node in several cancers, with the enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzing the first and rate-limiting step. PHGDH is overexpressed in a variety of malignancies, including breast cancer, and its inhibition represents a promising therapeutic strategy.[1]
This compound is a rationally designed, non-NAD⁺-competing allosteric inhibitor of PHGDH.[1] This document summarizes the key in vivo findings on the efficacy and tolerability of this compound, providing a comprehensive resource for researchers in oncology and drug development.
In Vivo Efficacy of this compound
The antitumor activity of this compound was evaluated in a xenograft model of triple-negative breast cancer using the PHGDH-amplified MDA-MB-468 cell line.[1]
Summary of In Vivo Efficacy Data
This compound demonstrated substantial inhibitory effects on the growth of MDA-MB-468 xenografts following 30 days of treatment.[1] The tables below summarize the key efficacy parameters.
| Efficacy Parameter | Vehicle Control | This compound |
| Treatment Duration | 30 days | 30 days |
| Endpoint | Significant tumor growth | Substantial tumor growth inhibition |
Quantitative data on tumor volume over time is not available in the public domain.
Experimental Protocol: MDA-MB-468 Xenograft Model
A detailed methodology for the in vivo efficacy studies is provided below.[1]
| Parameter | Description |
| Animal Model | NOD.CB17 Scid/J mice |
| Cell Line | MDA-MB-468 (PHGDH-amplified, human breast cancer) |
| Cell Inoculation | 2 x 10⁵ cells per mouse, injected into the fourth mammary fat pad |
| Treatment Groups | Vehicle control, this compound |
| Administration | Intraperitoneal (i.p.) injection |
| Dosing Regimen | Daily for 30 days |
| Efficacy Endpoints | Tumor volume (measured every 2 days) |
In Vivo Tolerability of this compound
The tolerability of this compound was assessed by monitoring the body weight of the mice throughout the 30-day treatment period.
Summary of In Vivo Tolerability Data
Mice treated with this compound maintained a normal body weight throughout the course of the experiment, indicating good tolerability of the compound.
| Tolerability Parameter | Vehicle Control | This compound |
| Treatment Duration | 30 days | 30 days |
| Observation | Normal body weight maintenance | Normal body weight maintenance |
Quantitative data on body weight changes over time is not available in the public domain.
Experimental Protocol: Tolerability Assessment
The tolerability of this compound was evaluated concurrently with the efficacy studies.
| Parameter | Description |
| Animal Model | NOD.CB17 Scid/J mice bearing MDA-MB-468 xenografts |
| Treatment Groups | Vehicle control, this compound |
| Administration | Intraperitoneal (i.p.) injection |
| Dosing Regimen | Daily for 30 days |
| Tolerability Endpoint | Body weight (measured regularly) |
Visualizing the Mechanism and Workflow
Signaling Pathway of PHGDH Inhibition
The serine biosynthesis pathway plays a crucial role in cancer cell metabolism, contributing to nucleotide synthesis, redox balance, and macromolecule production. This compound, as an allosteric inhibitor of PHGDH, blocks the initial step of this pathway.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the workflow for the preclinical evaluation of this compound in the MDA-MB-468 xenograft model.
Conclusion
This compound demonstrates significant in vivo antitumor efficacy in a PHGDH-dependent breast cancer model. The compound effectively inhibits tumor growth and is well-tolerated, as evidenced by the stable body weights of the treated animals. These findings underscore the potential of this compound as a therapeutic candidate for cancers that are reliant on the serine biosynthesis pathway. Further investigation into the pharmacokinetics, pharmacodynamics, and broader preclinical toxicology of this compound is warranted to advance its clinical development.
References
Methodological & Application
Application Notes and Protocols for PKUMDL-WQ-2101: A Selective Allosteric Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for the synthesis of proteins, nucleotides, and lipids, which are essential for rapid cell proliferation.[3][4] In various cancers, including specific subtypes of breast cancer, PHGDH is overexpressed, making it a promising target for therapeutic intervention. This compound has demonstrated significant anti-tumor activity in preclinical models by disrupting this metabolic dependency.
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound, focusing on cell culture, viability assays, target engagement, and metabolic flux analysis.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy parameters of this compound.
| Parameter | Value | Description |
| PHGDH IC50 | 34.8 ± 3.6 µM | Concentration of this compound that inhibits 50% of PHGDH enzymatic activity. |
| Binding Affinity (Kd) | 0.56 ± 0.10 µM | Dissociation constant for the binding of this compound to PHGDH. |
Table 1: this compound In Vitro Activity
| Cell Line | Cancer Type | PHGDH Status | EC50 (µM) |
| MDA-MB-468 | Breast Cancer | Amplified | 7.70 |
| HCC70 | Breast Cancer | Amplified | 10.8 |
| MDA-MB-231 | Breast Cancer | Non-amplified | > 200 |
| ZR-75-1 | Breast Cancer | Non-amplified | > 200 |
| MCF-7 | Breast Cancer | Non-amplified | > 200 |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
Signaling Pathway and Experimental Workflow Diagrams
Serine Biosynthesis Pathway Inhibition by this compound
Caption: this compound allosterically inhibits PHGDH, the rate-limiting enzyme in serine biosynthesis.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's effects on cancer cells in vitro.
Experimental Protocols
Cell Culture
This protocol outlines the general procedure for culturing the human breast cancer cell lines used in the evaluation of this compound.
Materials:
-
Cell Lines: MDA-MB-468, HCC70, MDA-MB-231, ZR-75-1, MCF-7, SKOV3
-
Culture Media:
-
MDA-MB-468, SKOV3: RPMI-1640 Medium
-
HCC70, ZR-75-1: DMEM/F-12 Medium
-
MDA-MB-231, MCF-7: DMEM
-
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks and plates
Procedure:
-
Media Preparation: Supplement the appropriate base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: a. Rapidly thaw a cryovial of cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete culture medium. e. Transfer the cell suspension to a T-75 culture flask.
-
Cell Maintenance: a. Incubate cells at 37°C in a humidified atmosphere with 5% CO2. b. Change the culture medium every 2-3 days.
-
Cell Passaging: a. When cells reach 80-90% confluency, aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of complete culture medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (typically 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete culture medium.
Cell Viability (Sulforhodamine B - SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cells cultured as described above
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be ≤ 0.5%. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells. c. Incubate for 72 hours.
-
Cell Fixation: a. Gently add 50 µL of cold 10% TCA to each well (final concentration of 5%). b. Incubate at 4°C for 1 hour.
-
Staining: a. Wash the plates five times with slow-running tap water and allow to air dry. b. Add 100 µL of 0.4% SRB solution to each well. c. Incubate at room temperature for 30 minutes.
-
Washing: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye. b. Allow the plates to air dry completely.
-
Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution to each well. b. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye. c. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance of the media-only wells. b. Calculate the percentage of cell growth inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
Western Blot for PHGDH Expression
This protocol is for determining the relative expression levels of PHGDH in different cell lines.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PHGDH
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse cultured cells in RIPA buffer with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-PHGDH antibody (typically 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system.
-
Analysis: a. Perform densitometry analysis to quantify the band intensities. b. Normalize the PHGDH signal to the loading control (β-actin or GAPDH).
Stable Isotope Labeling and Metabolic Flux Analysis
This protocol uses ¹³C-labeled glucose to trace its incorporation into downstream metabolites of the serine biosynthesis pathway, thereby confirming the inhibitory effect of this compound.
Materials:
-
Cells cultured in glucose-free medium supplemented with dialyzed FBS
-
[U-¹³C]-glucose
-
This compound
-
Methanol, ice-cold (80%)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: a. Culture cells to ~70% confluency. b. Replace the medium with glucose-free medium containing 10% dialyzed FBS and the desired concentration of this compound or vehicle control. c. After a pre-incubation period (e.g., 4 hours), replace the medium with fresh glucose-free medium containing [U-¹³C]-glucose (e.g., 10 mM) and the compound. d. Incubate for a defined period (e.g., 24 hours).
-
Metabolite Extraction: a. Aspirate the medium and quickly wash the cells with ice-cold saline. b. Add ice-cold 80% methanol and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet the protein and cell debris. e. Collect the supernatant containing the polar metabolites.
-
LC-MS/MS Analysis: a. Analyze the metabolite extracts using an LC-MS/MS system to determine the mass isotopologue distribution of serine, glycine, and other related metabolites.
-
Data Analysis: a. Correct for the natural abundance of ¹³C. b. Calculate the fractional contribution of glucose to the synthesis of serine and glycine. c. Compare the labeling patterns between the this compound-treated and control groups to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), female, 6-8 weeks old
-
MDA-MB-468 cells
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)
-
Calipers
Procedure:
-
Cell Preparation and Implantation: a. Harvest MDA-MB-468 cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel. b. Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor formation. b. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²). c. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: a. Administer this compound (e.g., 10-50 mg/kg) and the vehicle control via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Monitoring and Endpoint: a. Measure tumor volumes and body weights twice weekly. b. Monitor the health of the animals. c. The study is typically concluded when tumors in the control group reach a predetermined size, or after a set duration (e.g., 30 days).
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. c. Statistically analyze the differences in tumor volume between the groups.
References
Application Notes and Protocols for PKUMDL-WQ-2101 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various in vitro experimental settings. The provided protocols and concentration guidelines are based on published research to ensure optimal experimental design and reproducibility.
Overview of this compound
This compound is a potent and specific non-NAD⁺-competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By inhibiting PHGDH, this compound effectively blocks the production of serine, a critical amino acid for cancer cell proliferation and survival. This compound has demonstrated significant anti-tumor activity in cancer cell lines with high PHGDH expression.[3][4][5]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays based on available literature.
Table 1: Enzymatic Assay Data
| Parameter | Value | Assay Conditions |
| IC₅₀ | 34.8 µM | Inhibition of PHGDH enzymatic activity. |
| Synergy Studies | 25 µM | Used in combination with other inhibitors to assess synergistic effects on PHGDH. |
| Concentration Range | 0 - 200 µM | Employed in enzymatic assays to determine dose-dependent inhibition and synergy. |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Notes |
| MDA-MB-468 | Cell Viability | EC₅₀ | 7.7 µM | Not Specified | PHGDH-amplified breast cancer cell line. |
| HCC70 | Cell Viability | EC₅₀ | 10.8 µM | Not Specified | PHGDH-amplified breast cancer cell line. |
| MDA-MB-468 | Cell Viability | - | 2.5 - 40 µM | 24 hours | Resulted in cell cycle arrest. |
| MDA-MB-231 | Cell Viability | EC₅₀ | >20 µM | Not Specified | PHGDH non-dependent breast cancer cell line. |
| ZR-75-1 | Cell Viability | EC₅₀ | >60 µM | Not Specified | PHGDH non-dependent breast cancer cell line. |
| MCF-7 | Cell Viability | EC₅₀ | >100 µM | Not Specified | PHGDH non-dependent breast cancer cell line. |
Signaling Pathway
This compound targets PHGDH, the initial and rate-limiting enzyme in the serine biosynthesis pathway, which is a branch of glycolysis.
Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Experimental Protocols
PHGDH Enzyme Inhibition Assay
This protocol describes a method to determine the IC₅₀ of this compound against recombinant PHGDH. The assay measures the production of NADH, a product of the PHGDH-catalyzed reaction.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM DTT
-
Substrate solution: 3-Phosphoglycerate (3-PG)
-
Cofactor solution: NAD⁺
-
96-well, black, flat-bottom plate
-
Plate reader capable of measuring fluorescence or absorbance for NADH
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 200 µM to 0.1 µM) in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PHGDH enzyme to the desired concentration in ice-cold assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the serially diluted this compound or DMSO (for control). b. Add 25 µL of the diluted PHGDH enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the reaction by adding 25 µL of a pre-mixed solution of 3-PG and NAD⁺.
-
Data Acquisition: Immediately measure the increase in NADH concentration by monitoring absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the PHGDH enzyme inhibition assay.
Cell Viability Assay (e.g., MTT or Resazurin)
This protocol outlines a general procedure to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Solubilization buffer (for MTT assay)
-
96-well, clear, flat-bottom plate
-
Multi-well spectrophotometer or fluorometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals.
-
For Resazurin Assay: Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm.
-
Resazurin: Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Normalize the absorbance/fluorescence values to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: General workflow for a cell viability assay.
Concluding Remarks
This compound is a valuable tool for studying the role of the serine biosynthesis pathway in cancer metabolism. The provided concentration ranges and protocols serve as a starting point for in vitro investigations. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific cell lines and experimental setups. For all applications, ensure proper handling and storage of the compound as per the manufacturer's instructions.
References
Application Notes and Protocols for PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a potent and selective negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine synthesis pathway.[1][2][3] This compound has demonstrated significant anti-tumor activity in preclinical studies, particularly in cancer cell lines with PHGDH amplification.[4] These application notes provide detailed protocols for determining optimal cell loading (seeding) densities, treatment concentrations, and incubation times for this compound in cancer cell line models. The following protocols are foundational for assessing the compound's efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in relevant breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC50 (µM) after 72h |
| MDA-MB-468 | Amplified | 7.70 |
| HCC70 | Amplified | 10.8 |
| MDA-MB-231 | Non-dependent | > 200 |
| ZR-75-1 | Non-dependent | > 200 |
| MCF-7 | Non-dependent | > 200 |
Table 2: Recommended Seeding Densities for In Vitro Assays
| Plate Format | Cell Line | Seeding Density (cells/well) | Assay Type |
| 96-well | MDA-MB-468 | 5,000 | Cell Viability (MTT) |
| 96-well | General | 500 - 1,500 | Proliferation (48h) |
| 12-well | General | 34,000 - 66,000 | General Culture |
| 6-well | General | 100,000 - 200,000 | Protein Extraction (Western Blot) |
| 10 cm dish | General | 1 - 2 x 10^6 | Protein Extraction (Western Blot) |
Table 3: Recommended this compound Concentration Ranges and Incubation Times
| Assay Type | Cell Line | Concentration Range (µM) | Incubation Time |
| Cell Viability (MTT) | MDA-MB-468, HCC70 | 0.1 - 10 | 72 hours |
| Cell Cycle Analysis | MDA-MB-468 | 2.5 - 40 | 24 hours |
| Proliferation Assay | SKOV3 | Not Specified | 6 days |
| Western Blot | Dependent on target | 5 - 20 (starting range) | 24 - 72 hours |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for experimentation.
Materials:
-
Appropriate cancer cell line (e.g., MDA-MB-468)
-
Complete growth medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
MDA-MB-468 cells
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 MDA-MB-468 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
Objective: To analyze the expression of specific proteins in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caption: General workflow for Western Blot analysis.
Signaling Pathway
This compound acts as an allosteric inhibitor of PHGDH, which is the first and rate-limiting enzyme in the de novo serine synthesis pathway. By inhibiting PHGDH, this compound depletes the intracellular pool of serine, which is crucial for cancer cell proliferation, nucleotide synthesis, and redox balance.
Caption: Inhibition of the serine synthesis pathway by this compound.
References
Preparation of PKUMDL-WQ-2101 Stock Solutions in DMSO
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction PKUMDL-WQ-2101 is a potent and selective negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[1] It has demonstrated anti-tumor activity in cancer cell lines that overexpress PHGDH.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Compound Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | |
| Molecular Formula | C₁₄H₁₁N₃O₆ | |
| Molecular Weight | 317.25 g/mol | |
| CAS Number | 304481-72-9 | |
| Purity | ≥98% | |
| Biological Target | Phosphoglycerate Dehydrogenase (PHGDH) | |
| Mechanism of Action | Negative Allosteric Modulator | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage Temperature | -20°C |
Biological Activity
This compound exhibits inhibitory activity against PHGDH and demonstrates anti-tumor effects in specific cancer cell lines.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (PHGDH) | 34.8 µM | - | |
| EC₅₀ | 7.7 µM | MDA-MB-468 (Breast Cancer) | |
| EC₅₀ | 10.8 µM | HCC-70 (Breast Cancer) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Safety Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.
-
Calculate the required mass of this compound:
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Calculation: Mass (mg) = 10 mM x 1 mL x 317.25 g/mol / 1000 = 3.1725 mg
-
-
Weighing: Accurately weigh 3.17 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C and brief sonication in an ultrasonic bath can aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution at -20°C. For long-term storage (up to 6 months), it is recommended to store at -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Stock Solution Preparation Table
For preparing different volumes or concentrations, use the following table as a guide.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.317 mg | 1.586 mg | 3.172 mg |
| 5 mM | 1.586 mg | 7.931 mg | 15.862 mg |
| 10 mM | 3.172 mg | 15.862 mg | 31.725 mg |
| 50 mM | 15.862 mg | 79.312 mg | 158.625 mg |
| 100 mM | 31.725 mg | 158.625 mg | 317.250 mg |
Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits PHGDH in the serine biosynthesis pathway.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions in DMSO.
Logical Relationship of Compound Properties
Caption: Relationship between properties and application of this compound.
References
Application Notes and Protocols for PKUMDL-WQ-2101 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of PKUMDL-WQ-2101 in xenograft models, based on published preclinical data. This compound is a selective, negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound disrupts the production of serine and downstream metabolites essential for cancer cell proliferation, presenting a promising therapeutic strategy for cancers with PHGDH overexpression. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for utilizing this compound in xenograft studies to evaluate its anti-tumor efficacy.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway is frequently upregulated in various cancers, with increased expression of PHGDH. This compound is a rationally designed small molecule that allosterically inhibits PHGDH, offering a targeted approach to exploit this metabolic vulnerability. Preclinical studies have demonstrated its efficacy in inhibiting the growth of PHGDH-amplified cancer cells in vitro and in in vivo xenograft models.[1][2][3][4][5]
Mechanism of Action
This compound functions as a negative allosteric modulator of PHGDH. Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This inhibition of PHGDH blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. The resulting depletion of the serine and glycine pools hinders the synthesis of nucleotides, proteins, and lipids, and disrupts one-carbon metabolism, ultimately leading to reduced cancer cell proliferation and tumor growth.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for in vivo xenograft studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PHGDH Enzyme Inhibition) | - | 34.8 ± 3.6 µM | |
| EC50 (Cell Viability) | MDA-MB-468 (PHGDH amplified) | 7.7 µM | |
| HCC-70 (PHGDH amplified) | 10.8 µM | ||
| MDA-MB-231 (low PHGDH) | > 200 µM |
Table 2: In Vivo Xenograft Study Parameters for this compound
| Parameter | Details | Reference |
| Cell Line | MDA-MB-468 (human breast cancer) | |
| Animal Model | NOD.CB17 Scid/J mice | |
| Tumor Implantation | Fourth mammary fat pad | |
| Treatment Duration | 30 days | |
| Outcome | Significant suppression of tumor growth compared to vehicle | |
| Toxicity | No significant loss of body weight observed |
Note: The specific dosage (e.g., mg/kg), administration route, and formulation vehicle for the in vivo studies were not detailed in the referenced abstracts. Researchers should refer to the full text of the primary literature or conduct dose-finding studies to determine the optimal experimental conditions.
Experimental Protocols
The following protocols are based on the methods described in the primary literature for xenograft studies involving PHGDH inhibitors.
Cell Culture and Preparation
-
Culture MDA-MB-468 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 107 cells/mL for injection.
Xenograft Implantation
-
Anesthetize 6-8 week old female NOD.CB17 Scid/J mice.
-
Inject 100 µL of the cell suspension (containing 2 x 106 cells) into the fourth mammary fat pad.
-
Monitor the mice for tumor growth.
Drug Preparation and Administration
-
Note: The exact formulation is not publicly available. A common vehicle for similar hydrophobic small molecules is a solution of DMSO, PEG300, Tween 80, and saline. A formulation optimization and tolerability study is highly recommended.
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle.
-
Administer the drug or vehicle control to the mice. The administration route (e.g., intraperitoneal, oral gavage) should be determined based on the compound's properties and the study design.
-
Continue daily administration for the duration of the study (e.g., 30 days).
Tumor Monitoring and Data Collection
-
Measure tumor dimensions using calipers every two days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice every two days as a measure of general health and drug toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be flash-frozen for molecular analysis or fixed in formalin for histological examination.
Conclusion
This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in cancer. The protocols outlined in these application notes provide a framework for conducting in vivo xenograft studies to assess its anti-tumor efficacy. Researchers should optimize dosage and administration based on their specific experimental models and objectives.
References
- 1. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sontaglab.org [sontaglab.org]
Application Notes and Protocols for PKUMDL-WQ-2101 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Upregulation of this pathway is a metabolic hallmark of certain cancers, making PHGDH an attractive therapeutic target.[3] this compound has demonstrated anti-tumor activity in preclinical models, particularly in breast cancer cells with amplified PHGDH expression.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on published studies.
Mechanism of Action
This compound functions by binding to an allosteric site on the PHGDH enzyme, rather than the active site. This binding event induces a conformational change that inhibits the enzyme's catalytic activity, thereby blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. This disruption of serine metabolism selectively impacts cancer cells that are highly dependent on this pathway for proliferation and survival.
Caption: Signaling pathway of PHGDH inhibition by this compound.
Data Presentation
In Vitro Activity of this compound
| Cell Line | PHGDH Status | IC50 (Enzymatic Assay) | EC50 (Cell Viability) | Reference |
| MDA-MB-468 | Amplified | 34.8 ± 3.6 µM | 7.70 µM | |
| HCC70 | Amplified | Not Reported | 10.8 µM | |
| MDA-MB-231 | Non-dependent | Not Reported | > 200 µM | |
| ZR-75-1 | Non-dependent | Not Reported | > 200 µM | |
| MCF-7 | Non-dependent | Not Reported | > 200 µM |
In Vivo Efficacy of this compound in Xenograft Models
| Mouse Model | Cell Line | Administration Route | Dosage (mg/kg/day) | Treatment Duration | Outcome | Reference |
| NOD.CB17 Scid/J | MDA-MB-468 | Intraperitoneal (IP) | 5, 10, 20 | 30 days | Substantial inhibition of tumor growth | |
| NOD.CB17 Scid/J | MDA-MB-231 | Intraperitoneal (IP) | 20 | 30 days | No significant effect on tumor growth |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a dosing solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL (EL)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Cremophor EL, and 70% PBS.
-
For 1 ml of vehicle: Mix 100 µl of DMSO, 200 µl of Cremophor EL, and 700 µl of sterile PBS.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Dosing Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Dissolve the this compound powder first in the DMSO component of the vehicle.
-
Add the Cremophor EL and vortex until the solution is clear.
-
Add the PBS to the final volume and vortex again to ensure complete mixing.
-
Prepare fresh on each day of dosing.
-
Xenograft Mouse Model and Drug Administration
This protocol outlines the establishment of a breast cancer xenograft model and the subsequent administration of this compound.
Materials:
-
NOD.CB17 Scid/J mice (female, 6-8 weeks old)
-
MDA-MB-468 or MDA-MB-231 breast cancer cells
-
Matrigel
-
Sterile PBS
-
Syringes (1 ml) with 27-gauge needles
-
Dosing solution of this compound
-
Vehicle control solution
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-468 or MDA-MB-231 cells under standard conditions.
-
On the day of injection, harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/ml.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µl of the cell suspension (2 x 10⁶ cells) into the fourth mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions every two days using calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
When the average tumor volume reaches approximately 30 mm³, randomize the mice into treatment and control groups (n=5 per group).
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal (IP) injection once daily for 30 days.
-
Dosages of 5, 10, and 20 mg/kg have been reported to be effective for the MDA-MB-468 model.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every two days throughout the treatment period.
-
At the end of the study, euthanize the mice according to institutional guidelines and collect tumors for further analysis.
-
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WQ-2101 | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 3. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Western Blot Analysis of PHGDH Inhibition by PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1] This pathway is essential for the production of serine and other downstream metabolites necessary for cell proliferation, including nucleotides and amino acids.[1] In various cancers, PHGDH is overexpressed, making it an attractive therapeutic target.[2][3] PKUMDL-WQ-2101 is a specific, allosteric inhibitor of PHGDH that has demonstrated anti-tumor activity in cancer cell lines with high PHGDH expression.[2] This document provides a detailed protocol for assessing the effect of this compound on PHGDH protein expression levels in cancer cells using Western blot analysis.
Quantitative Data Presentation
This compound has been shown to be a potent inhibitor of PHGDH enzymatic activity and the proliferation of PHGDH-dependent cancer cells. The following table summarizes the reported inhibitory concentrations.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Enzymatic Assay) | Wild-Type PHGDH | 34.8 ± 3.6 µM | |
| R134A Mutant PHGDH | 141 ± 4 µM | ||
| K57A/T59A Mutant PHGDH | 128 ± 10 µM | ||
| EC₅₀ (Cell Viability) | MDA-MB-468 (PHGDH-amplified) | 7.70 µM | |
| HCC70 (PHGDH-amplified) | 10.8 µM |
Signaling Pathway
The serine biosynthesis pathway is a critical metabolic route that diverts intermediates from glycolysis to produce serine and other essential biomolecules. PHGDH catalyzes the initial and rate-limiting step in this pathway. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site to regulate enzyme activity.
Caption: Serine biosynthesis pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot analysis to determine the effect of this compound on PHGDH protein levels.
Caption: Western blot workflow for PHGDH inhibition analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: MDA-MB-468 (or other PHGDH-amplified cancer cell line)
-
Inhibitor: this compound (dissolved in DMSO)
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-PHGDH (e.g., Cell Signaling Technology #66350, 1:1000 dilution)
-
Mouse anti-β-actin (e.g., Cell Signaling Technology #3700, 1:1000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:5000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a DMSO vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PHGDH antibody (1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control, β-actin, using the corresponding primary and secondary antibodies.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands to quantify the relative protein expression of PHGDH, normalized to the β-actin loading control.
-
References
Application Notes and Protocols for Metabolomics Analysis of PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a novel, rationally designed allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway.[1][2][3][4] This compound has demonstrated anti-tumor activity in vitro, particularly in breast cancer cell lines that overexpress PHGDH, and has been shown to inhibit tumor growth in vivo.[2] The mechanism of action involves binding to an allosteric site on PHGDH, leading to the inhibition of its enzymatic activity and a subsequent reduction in serine biosynthesis and downstream metabolic pathways. These application notes provide a detailed workflow and protocols for the metabolomics analysis of this compound's effects on cellular metabolism.
Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | PHGDH Enzyme Inhibition | 34.8 ± 3.6 μM | |
| EC₅₀ | MDA-MB-468 | 7.70 μM | |
| EC₅₀ | HCC70 | 10.8 μM | |
| K_d | PHGDH Binding | 0.56 ± 0.10 μM |
Table 2: Antitumor Activity of this compound in PHGDH Non-Dependent Cell Lines
| Cell Line | Fold-Change in Activity vs. PHGDH-Amplified Lines |
| MDA-MB-231 | 3- to 4-fold less active |
| ZR-75-1 | 8- to 12-fold less active |
| MCF-7 | 14- to 20-fold less active |
Experimental Protocols
Protocol 1: In Vitro Metabolomics Analysis using Stable Isotope Labeling
This protocol outlines the use of U-¹³C-glucose to trace the metabolic flux in breast cancer cells treated with this compound.
1. Cell Culture and Treatment:
- Culture PHGDH-amplified breast cancer cells (e.g., MDA-MB-468) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with this compound at a desired concentration (e.g., 10 μM) or with a vehicle control (e.g., DMSO) for 24 hours.
2. Stable Isotope Labeling:
- After the initial treatment period, replace the medium with a glucose-free medium containing 10% dialyzed fetal bovine serum and supplemented with 10 mM U-¹³C-glucose.
- Incubate the cells for an additional 8 hours.
3. Metabolite Extraction:
- Aspirate the medium and wash the cells twice with ice-cold saline.
- Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
- Transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant containing the metabolites.
4. Sample Analysis by LC-MS:
- Analyze the extracted metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
- Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
- Acquire data in full scan mode to detect all labeled and unlabeled metabolites.
5. Data Analysis:
- Process the raw LC-MS data to identify and quantify metabolites.
- Determine the fractional labeling of metabolites in the serine synthesis pathway and downstream pathways (e.g., glycolysis, glutathione synthesis).
- Perform statistical analysis to identify significant metabolic changes between this compound-treated and control groups.
Protocol 2: In Vivo Antitumor Activity Assessment
This protocol describes the evaluation of this compound's efficacy in a mouse xenograft model.
1. Animal Model:
- Use immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).
- All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
2. Tumor Cell Implantation:
- Inject PHGDH-amplified breast cancer cells (e.g., MDA-MB-468) into the mammary fat pad of the mice.
3. Drug Administration:
- Once tumors are established, randomize the mice into treatment and vehicle control groups.
- Administer this compound (e.g., intraperitoneally) at a specified dose and schedule.
4. Tumor Growth Monitoring:
- Measure tumor volume every two days using calipers.
5. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be used for further analysis, such as metabolomics or immunohistochemistry.
Visualizations
Caption: A representative workflow for metabolomics analysis.
Caption: Inhibition of the serine synthesis pathway by this compound.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. PKUMDL WQ 2101 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 4. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
Application Note: Synergistic Anti-Cancer Effects of PKUMDL-WQ-2101 with Glycolysis Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: This document provides a representative example of a synergy study. The experimental data presented herein is illustrative and not derived from actual experimental results for the specific drug combination.
Introduction
PKUMDL-WQ-2101 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is frequently upregulated in various cancers to support rapid proliferation and biosynthesis.[4] Targeting cancer metabolism has emerged as a promising therapeutic strategy, and combination therapies that simultaneously target multiple metabolic vulnerabilities may offer enhanced efficacy and overcome resistance. This application note outlines a hypothetical study investigating the synergistic anti-cancer effects of this compound in combination with a glycolysis inhibitor in PHGDH-amplified cancer cells.
The serine biosynthesis pathway utilizes the glycolytic intermediate 3-phosphoglycerate. Therefore, a rational therapeutic approach involves the dual inhibition of both glycolysis and the serine synthesis pathway to induce a more profound metabolic crisis in cancer cells.
Principle of the Synergy Study
This study explores the synergistic potential of combining this compound with a glycolysis inhibitor, 2-Deoxy-D-glucose (2-DG), in a breast cancer cell line known to overexpress PHGDH. The synergy is quantified by calculating the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantitative Data Summary
The following table summarizes the illustrative data from a hypothetical synergy study between this compound and 2-DG in MDA-MB-468 breast cancer cells.
| Drug | IC50 (µM) | Combination | Combination Index (CI) at ED50 |
| This compound | 7.7 | This compound + 2-DG | 0.6 |
| 2-Deoxy-D-glucose (2-DG) | 5000 |
Table 1: Illustrative data showing the IC50 values of this compound and 2-DG as single agents and the Combination Index for the combination treatment in MDA-MB-468 cells.
Experimental Protocols
Cell Culture
-
Culture MDA-MB-468 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
Synergy Assay (Checkerboard Assay)
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Drug Preparation:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM).
-
Prepare a 2X stock solution of 2-DG in culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0, 625, 1250, 2500, 5000, 7500, 10000, 15000 µM).
-
-
Drug Treatment:
-
Remove the culture medium from the 96-well plate.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells.
-
Add 50 µL of the 2X 2-DG dilutions to the appropriate wells to create a checkerboard matrix of drug combinations.
-
Include wells with single drug treatments and untreated controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method.
-
Visualizations
Caption: Rationale for combining this compound with a glycolysis inhibitor.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. glpbio.com [glpbio.com]
- 4. Combining targeted therapies and drugs with multiple targets in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PKUMDL-WQ-2101 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKUMDL-WQ-2101, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a negative allosteric modulator of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support proliferation.[4] By inhibiting PHGDH, this compound disrupts this pathway, leading to anti-tumor activity.
Q2: What are the known solubility properties of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). Various suppliers report solubility in DMSO up to 100 mM. However, it is poorly soluble in aqueous media, which often leads to precipitation when diluting DMSO stock solutions into aqueous buffers for biological assays.
Q3: Why does my this compound precipitate when I add it to my aqueous buffer?
A3: Precipitation occurs because the aqueous buffer is a poor solvent for this compound. When a concentrated DMSO stock solution is diluted into an aqueous medium, the DMSO concentration decreases significantly, and the compound may crash out of solution as it is no longer soluble in the predominantly aqueous environment. This is a common issue for many hydrophobic small molecules.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. It is crucial to determine the DMSO tolerance of your specific cell line with a preliminary vehicle control experiment.
Troubleshooting Guide: Preparing Aqueous Solutions of this compound
This guide provides a step-by-step approach to address solubility issues with this compound in your experiments.
Initial Assessment: Visual Inspection
If you observe cloudiness or visible particles after adding your this compound stock solution to your aqueous buffer, precipitation has likely occurred. It is not recommended to proceed with experiments using a solution with visible precipitate, as the actual concentration of the dissolved compound will be unknown and lower than intended.
Tier 1: Standard Dilution Protocol from DMSO Stock
This is the most common starting point for preparing a working solution of this compound in an aqueous medium.
Objective: To prepare a clear, homogenous working solution by diluting a concentrated DMSO stock.
Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, provided the compound is stable under these conditions.
-
Pre-warm Aqueous Medium: Warm your experimental aqueous buffer (e.g., PBS, cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
Rapid Dilution with Agitation: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to immediate precipitation.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution remains clear, it is likely suitable for your experiment.
Tier 2: Troubleshooting Precipitation
If precipitation still occurs with the standard protocol, consider the following troubleshooting steps.
Problem: Compound precipitates immediately upon addition to the aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | The desired final concentration may exceed the aqueous solubility limit of this compound. Try lowering the final working concentration. |
| High percentage of DMSO in the final solution. | While counterintuitive, a higher initial DMSO concentration in the stock allows for a smaller volume to be added to the aqueous buffer, keeping the final DMSO percentage low. Prepare a more concentrated stock solution in DMSO. |
| Buffer pH is not optimal. | The solubility of ionizable compounds can be pH-dependent. If your experimental conditions permit, test a range of buffer pH values to identify one that improves solubility. |
Problem: The solution is initially clear but becomes cloudy over time.
| Potential Cause | Recommended Solution |
| Metastable supersaturated solution. | The initial dissolution created a supersaturated solution that is not thermodynamically stable. The compound is slowly precipitating to reach its equilibrium solubility. Reduce the final working concentration of this compound. |
| Temperature fluctuations. | A decrease in temperature can reduce solubility. Ensure your experimental setup and storage conditions are maintained at a constant temperature. |
| Interaction with buffer components. | Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer first (e.g., PBS) before moving to more complex media. |
Tier 3: Advanced Formulation Strategies
For more challenging applications, such as in vivo studies, more advanced formulation strategies may be required. These approaches are adapted from protocols for other poorly soluble PHGDH inhibitors like NCT-503 and CBR-5884.
Strategy 1: Using Co-solvents and Surfactants
Objective: To enhance solubility by creating a more favorable solvent environment.
Example Formulation (adapted from NCT-503 protocol): A common vehicle for in vivo administration of poorly soluble compounds is a mixture of co-solvents and surfactants. A typical formulation might consist of:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Sequentially add the PEG300 and Tween-80 to the DMSO stock, mixing thoroughly after each addition.
-
Finally, add the saline to the mixture to reach the final volume.
-
Sonication may be required to achieve a homogenous suspension.
Strategy 2: Use of Excipients
Objective: To improve solubility and stability using solubilizing agents.
Common Excipients:
-
Cyclodextrins (e.g., HP-β-cyclodextrin): These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Polymers (e.g., PVP, HPMC): Can act as precipitation inhibitors.
Protocol:
-
Prepare a stock solution of the chosen excipient in your aqueous buffer (e.g., 20% w/v HP-β-cyclodextrin in PBS).
-
Add this compound to the excipient solution to achieve the desired concentration.
-
Agitate the mixture (vortex, sonicate) until the compound is fully dissolved.
-
It is critical to run appropriate vehicle controls to ensure the excipient does not interfere with the biological assay.
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 317.25 g/mol | |
| Formula | C₁₄H₁₁N₃O₆ | |
| Purity | ≥98% | |
| CAS Number | 304481-72-9 | |
| Solubility in DMSO | Soluble to 100 mM |
Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IC₅₀ (PHGDH inhibition) | 34.8 µM | Enzyme Assay | |
| EC₅₀ (in vitro anti-tumor activity) | 7.7 µM | MDA-MB-468 | |
| EC₅₀ (in vitro anti-tumor activity) | 10.8 µM | HCC-70 |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a standardized method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Objective: To quantify the maximum concentration of this compound that can be dissolved in an aqueous medium at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, ensuring no solid particles are transferred. The supernatant can be filtered through a 0.22 µm syringe filter as an additional precaution. Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared to accurately quantify the concentration.
-
Result: The measured concentration represents the thermodynamic (equilibrium) solubility of this compound in the tested buffer.
Visualizations
Caption: Mechanism of action of this compound in the serine biosynthesis pathway.
Caption: A workflow for troubleshooting solubility issues of this compound.
References
- 1. future4200.com [future4200.com]
- 2. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. PKUMDL WQ 2101 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
Optimizing PKUMDL-WQ-2101 Dosage for In Vivo Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively designing and troubleshooting in vivo experiments using the selective allosteric phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2101. This guide offers a comprehensive resource in a user-friendly question-and-answer format to address common challenges and facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in a mouse xenograft model?
A recommended starting dosage, based on published preclinical studies using a MDA-MB-231 xenograft mouse model, is 20 mg/kg/day.[1] This dosage was administered via intraperitoneal (IP) injection.[1] It is crucial to note that this should be considered a starting point, and dose optimization is recommended for different cancer models and experimental setups.
Q2: How should this compound be formulated for in vivo administration?
For in vivo studies, this compound can be formulated in a vehicle solution consisting of 10% DMSO, 20% Cremophor EL (EL), and 70% PBS.[1] It is imperative to ensure the compound is fully dissolved and the formulation is homogenous before administration.
Q3: What is the mechanism of action of this compound?
This compound is a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the serine synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation. By inhibiting PHGDH, this compound disrupts this pathway, leading to anti-tumor effects, particularly in cancer cell lines with PHGDH amplification.
Q4: In which cancer models has this compound shown efficacy?
This compound has demonstrated significant anti-tumor activity in preclinical models of breast cancer, specifically in cell lines that overexpress PHGDH, such as MDA-MB-468. While experiments have been conducted in MDA-MB-231 xenografts, the compound's specificity towards PHGDH-amplified cancers is a key consideration for model selection.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of in vivo efficacy despite potent in vitro activity | Inadequate Drug Exposure: The compound may not be reaching the tumor at a sufficient concentration due to poor absorption, rapid metabolism, or excretion. | - Conduct pharmacokinetic (PK) studies to analyze the drug's profile in vivo.- Consider alternative administration routes or dosing schedules.- Optimize the formulation to improve bioavailability. |
| Suboptimal Dosage: The initial dose may be too low to achieve a therapeutic effect in the specific animal model. | - Perform a dose-response study to identify the most effective dosage.- Monitor for signs of toxicity at higher doses. | |
| Tumor Model Resistance: The chosen cancer model may not be dependent on the PHGDH pathway for its growth and survival. | - Confirm PHGDH expression and dependency of your cancer model in vitro before initiating in vivo studies.- Select a model with known PHGDH amplification for initial efficacy studies. | |
| Observed Toxicity or Adverse Effects | Compound-Related Toxicity: The inhibitor may have off-target effects or on-target toxicities at the administered dose. | - Perform a maximum tolerated dose (MTD) study to determine the safe dosage range.- Monitor animal weight and overall health daily.- Consider reducing the dosage or altering the treatment schedule. |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse reactions. | - Always include a vehicle-only control group in your experiments.- If vehicle toxicity is suspected, explore alternative, well-tolerated formulation options. | |
| Compound Precipitation in Formulation | Poor Solubility: this compound may not be fully soluble in the chosen vehicle at the desired concentration. | - Prepare the formulation fresh before each administration.- Gently warm the solution or use sonication to aid dissolution.- If precipitation persists, consider adjusting the vehicle composition or exploring alternative solubilizing agents. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| In Vitro IC50 | 34.8 µM | - | |
| In Vitro EC50 | 7.7 µM | MDA-MB-468 | |
| 10.8 µM | HCC-70 | ||
| In Vivo Dosage | 20 mg/kg/day | MDA-MB-231 Xenograft |
Experimental Protocols
MDA-MB-231 Xenograft Mouse Model Protocol
-
Animal Model: NOD.CB17 Scid/J mice are utilized for this model.
-
Cell Implantation: Inject MDA-MB-231 cells into the fourth mammary fat pad of the mice.
-
Tumor Growth Monitoring: Once tumors become palpable, monitor their volume regularly (e.g., every 2 days). Tumor volume can be calculated using the formula: (width)^2 x length / 2.
-
Randomization and Grouping: When tumors reach a predetermined size, randomize the mice into treatment and control groups (n=5 per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound at 20 mg/kg/day via intraperitoneal (IP) injection.
-
Vehicle Control Group: Administer the vehicle solution (10% DMSO, 20% Cremophor EL, 70% PBS) via IP injection.
-
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the 30-day treatment period.
-
Efficacy Assessment: Compare the tumor growth between the treatment and vehicle control groups to determine the anti-tumor efficacy of this compound. The study indicates that mice tolerated the compound well, maintaining normal body weight.
Visualizations
Signaling Pathway of PHGDH in Cancer Metabolism
Caption: Allosteric inhibition of PHGDH by this compound blocks the serine synthesis pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: A stepwise workflow for conducting in vivo efficacy studies of this compound.
References
Technical Support Center: Troubleshooting PKUMDL-WQ-2101 IC50 Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKUMDL-WQ-2101. The information provided aims to address potential issues and variability encountered during the determination of its IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is crucial for the proliferation of certain cancer cells.[5] By inhibiting PHGDH, this compound disrupts the production of serine, thereby impeding cancer cell growth.
Q2: What is the expected IC50 value for this compound?
The reported IC50 value for this compound's inhibition of PHGDH enzymatic activity is approximately 34.8 µM. However, the effective concentration (EC50) in cell-based assays can vary depending on the cell line. For example, in breast cancer cell lines overexpressing PHGDH, such as MDA-MB-468 and HCC-70, the EC50 values have been reported to be 7.7 µM and 10.8 µM, respectively.
Q3: Why am I observing significant variability in my IC50 measurements for this compound?
Variability in IC50 values is a common issue in both biochemical and cell-based assays and can arise from multiple factors. These can be broadly categorized into experimental conditions, reagent quality, and procedural differences. For this compound, specific sources of variability may include:
-
Assay Type: Different assay formats (biochemical vs. cell-based) will yield different values (IC50 vs. EC50).
-
Cell Line Health and Passage Number: The metabolic state, passage number, and overall health of the cell line used can significantly impact its sensitivity to the inhibitor.
-
Enzyme/Substrate Concentration: In biochemical assays, the concentrations of PHGDH and its substrate, 3-phosphoglycerate, can alter the apparent IC50.
-
Incubation Time: The duration of exposure of the enzyme or cells to this compound can affect the measured potency.
-
Compound Stability and Solubility: Ensuring this compound is fully dissolved and stable in the assay medium is critical for reproducible results.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can introduce variability.
Troubleshooting Guides
Biochemical Assay Variability
Issue: Inconsistent IC50 values in my PHGDH enzyme inhibition assay.
This troubleshooting guide will help you identify and resolve common issues in your biochemical assays with this compound.
References
PKUMDL-WQ-2101 Off-Target Effects Investigation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of PKUMDL-WQ-2101, a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the conversion of 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP).[4] By binding to an allosteric site, this compound inhibits the enzymatic activity of PHGDH, thereby blocking the serine synthesis pathway.
Q2: My results show lower than expected efficacy in a PHGDH-amplified cell line. What are the possible causes?
A2: Several factors could contribute to lower-than-expected efficacy:
-
Cell Culture Media: Ensure your cell culture medium is not supplemented with high levels of serine. The efficacy of PHGDH inhibitors is highly dependent on the availability of exogenous serine.
-
Compound Stability: this compound should be stored at -20°C. Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Line Characteristics: Verify the PHGDH expression level in your specific cell line passage. Protein expression can vary with passage number.
-
Assay Conditions: The inhibitory effect of this compound can be influenced by assay conditions. Refer to the detailed experimental protocols below for best practices.
Q3: Is this compound completely selective for PHGDH? What about off-target effects?
A3: this compound was developed through a structure-based design approach to be a selective allosteric inhibitor of PHGDH. Studies have shown that its cytotoxic effects are largely specific to PHGDH and the serine synthesis pathway. However, like many small molecule inhibitors, the potential for off-target effects should be considered. The hydroxyl-phenyl-hydrazone group in its structure has been associated with pan-assay interference compounds (PAINS), though measures were taken in its development to mitigate this. It is recommended to include appropriate controls, such as PHGDH knockout cell lines, to confirm that the observed effects are on-target.
Q4: Can I use this compound in animal models?
A4: Yes, this compound has been shown to inhibit the growth of MDA-MB-468 xenografts in mice, demonstrating its in vivo antitumor activity.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 34.8 µM | PHGDH Enzyme Inhibition | |
| EC50 | 7.7 µM | MDA-MB-468 (PHGDH-amplified breast cancer) | |
| EC50 | 10.8 µM | HCC-70 (PHGDH-amplified breast cancer) |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol outlines a general procedure to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cancer cell lines (e.g., MDA-MB-468, HCC-70)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the EC50 value.
Protocol 2: Western Blot for PHGDH Inhibition
This protocol is for verifying the on-target effect of this compound by observing downstream pathway modulation. As this compound is an allosteric inhibitor, its direct effect on PHGDH protein levels is not expected, but downstream metabolic changes can be inferred through other markers if available. A more direct approach is to measure serine levels. However, a western blot for PHGDH itself is useful to confirm protein expression in the cell lines used.
Materials:
-
This compound
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PHGDH
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
Visualizations
Signaling Pathway
References
Mitigating PKUMDL-WQ-2101 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PKUMDL-WQ-2101, a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH). This guide focuses on strategies to mitigate and troubleshoot potential off-target activities to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a rationally designed small molecule that functions as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This compound was developed through a structure-based approach to ensure high selectivity for its intended target.
Q2: How selective is this compound for PHGDH?
This compound has demonstrated good selectivity for cancer cell lines that overexpress PHGDH. Studies utilizing CRISPR-Cas9 mediated knockout of PHGDH have been employed to assess the on- and off-target effects of the compound, confirming its high selectivity.
Q3: What are potential off-target effects and why are they a concern?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to ambiguous experimental outcomes, cellular toxicity, or other confounding variables that may complicate data interpretation.
Q4: What are the typical concentrations for using this compound in cell-based assays?
The effective concentration (EC50) of this compound for inhibiting the growth of PHGDH-overexpressing breast cancer cell lines, such as MDA-MB-468 and HCC-70, is in the micromolar range (7.7 µM and 10.8 µM, respectively). The half-maximal inhibitory concentration (IC50) for PHGDH enzyme inhibition is 34.8 µM. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Observed cellular phenotype is inconsistent with known PHGDH function.
-
Possible Cause: Potential off-target activity of this compound.
-
Troubleshooting Steps:
-
Validate with a Structurally Unrelated PHGDH Inhibitor: Use a different, structurally distinct PHGDH inhibitor (e.g., NCT-503, CBR-5884) to see if the same phenotype is produced. If the phenotype is not replicated, it may be an off-target effect specific to this compound.
-
Genetic Knockdown/Knockout of PHGDH: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate PHGDH expression. If the resulting phenotype mimics that observed with this compound treatment, it is likely an on-target effect.
-
Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype and compare it to the dose-response for on-target PHGDH inhibition (e.g., by measuring serine synthesis). A significant discrepancy in the EC50 values may suggest an off-target effect.
-
Issue 2: Unexpected cellular toxicity at effective concentrations.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Cell Line Comparison: Test the toxicity of this compound in a cell line with low or no PHGDH expression. If toxicity persists, it is more likely to be an off-target effect.
-
Rescue Experiment: If possible, supplement the culture medium with serine to see if it rescues the toxic phenotype. If the toxicity is not rescued, it may be independent of the serine synthesis pathway and potentially due to off-target effects.
-
Proteome-wide Analysis: Employ techniques such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify other proteins that bind to this compound.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (PHGDH) | 34.8 µM | Enzyme Assay | |
| EC50 (Cell Viability) | 7.7 µM | MDA-MB-468 | |
| EC50 (Cell Viability) | 10.8 µM | HCC-70 |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Phenotypes using Genetic Knockdown
This protocol describes how to use siRNA to knock down PHGDH to validate whether an observed phenotype is on-target.
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of samples: one with a validated siRNA targeting PHGDH and another with a non-targeting control siRNA.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for PHGDH knockdown.
-
This compound Treatment: Treat a parallel set of non-transfected cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Phenotypic Analysis: Assess the phenotype of interest in all four groups (non-targeting siRNA, PHGDH siRNA, vehicle control, and this compound).
-
Western Blotting: Concurrently, lyse a set of cells from the siRNA-treated groups to confirm PHGDH knockdown by Western blotting.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the binding of a ligand to its target protein in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a predetermined time.
-
-
Cell Harvesting: Harvest the cells by scraping and wash with PBS.
-
Heat Shock:
-
Resuspend the cell pellets in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PHGDH at each temperature using Western blotting or other quantitative protein detection methods.
-
An increase in the thermal stability of PHGDH in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Caption: Logical relationship between on-target and potential off-target effects of this compound.
References
PKUMDL-WQ-2101 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of PKUMDL-WQ-2101 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, at 100 mM in DMSO. For accurate preparation, always refer to the batch-specific molecular weight provided on the product's certificate of analysis. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I dilute this compound into cell culture media?
A3: To minimize the final concentration of DMSO in your cell culture, which can be toxic to cells, it is advisable to perform serial dilutions of your high-concentration stock solution in DMSO before the final dilution into the aqueous cell culture medium. Aim for a final DMSO concentration of less than 0.1% in your experiment.
Q4: Is there any information on the stability of this compound in cell culture media?
Q5: What are the typical working concentrations for this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. For example, in breast cancer cell lines overexpressing PHGDH, the EC50 values have been reported to be 7.7 µM in MDA-MB-468 cells and 10.8 µM in HCC-70 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting stock solution into media. | The aqueous solubility of this compound is limited. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Perform a serial dilution of the stock solution in your cell culture medium. - Vortex the diluted solution gently before adding it to the cells. |
| Inconsistent or lower-than-expected activity in multi-day assays. | Potential degradation of the compound in the cell culture medium over time. | - For experiments longer than 24-48 hours, consider replacing the medium with freshly prepared this compound at regular intervals. - Prepare fresh dilutions from a frozen stock for each experiment. |
| High background toxicity or off-target effects. | The concentration of DMSO in the final culture medium is too high. | - Ensure the final DMSO concentration is below 0.1%. - Include a vehicle control (media with the same final concentration of DMSO) in your experimental setup. |
| Variability between experiments. | Improper storage and handling of the stock solution. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Always use a fresh aliquot for each experiment. - Confirm the concentration of your stock solution periodically. |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to achieve a 100 mM stock solution based on the amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Cell Viability Assay Protocol (Example)
Materials:
-
Cells of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for a typical cell-based assay using this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Long-term stability of PKUMDL-WQ-2101 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of PKUMDL-WQ-2101 in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO to your desired concentration. To aid dissolution, you can warm the solution to 37°C and use sonication.
Q2: What is the recommended storage condition for this compound in DMSO?
A2: It is recommended to store the this compound stock solution at -20°C for short-term storage and -80°C for longer-term storage. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the expected long-term stability of this compound in DMSO?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general guidelines for small molecules in DMSO suggest that storage at low temperatures is crucial. One supplier suggests using the solution within one month when stored at -20°C and within six months when stored at -80°C. However, for sensitive experiments, it is advisable to use freshly prepared solutions or to perform regular quality control checks on stored solutions.
Q4: Can I store the this compound DMSO stock solution at room temperature?
A4: It is not recommended to store this compound in DMSO at room temperature for extended periods. While some compounds may be stable for a limited time, the risk of degradation increases significantly at room temperature. A study on the stability of various compounds in DMSO found that water absorption is a key factor in compound degradation, which is more likely to occur at room temperature.
Q5: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A5: While specific data for this compound is not available, a general study on compound stability in DMSO indicated that many compounds are stable for up to 11 freeze-thaw cycles with no significant loss.[1] However, to minimize the risk of degradation and precipitation, it is best practice to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
Issue 1: My this compound solution appears to have precipitated after thawing.
-
Cause A: Supersaturation. The compound may have been dissolved at a concentration close to its solubility limit, and precipitation occurred upon freezing and thawing.
-
Solution A: Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. Before use, visually inspect the solution to ensure all precipitate has dissolved.
-
Cause B: Water Absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Solution B: Use anhydrous DMSO for preparing stock solutions. Store the stock solution in tightly sealed vials. Consider using a desiccator for storing vials.
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause A: Compound Degradation. The compound may have degraded over time, leading to a decrease in its effective concentration.
-
Solution A: Use a freshly prepared stock solution or a new aliquot of a previously prepared stock. If possible, verify the concentration and purity of your stock solution using methods like HPLC.
-
Cause B: Pan-Assay Interference Compounds (PAINS). this compound has been identified as a potential PAINS candidate due to its hydroxyl-phenyl-hydrazone group, which can lead to non-specific activity or aggregation.[2]
-
Solution B: To mitigate potential PAINS-related issues, consider including detergents like Triton X-100 (at low concentrations, e.g., 0.01%) in your assay buffer to reduce aggregation. Also, perform control experiments to rule out non-specific effects.
Issue 3: I am not observing the expected inhibitory effect on PHGDH.
-
Cause A: Incorrect Concentration. There might be an error in the preparation of the stock solution or the final dilution.
-
Solution A: Recalculate and carefully prepare a fresh stock solution and dilutions.
-
Cause B: Compound Inactivity. The compound may have degraded.
-
Solution B: Prepare a fresh stock solution from solid compound. If the problem persists, consider purchasing a new batch of the compound.
Data Presentation
Table 1: Recommended Storage and Handling of this compound in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water absorption and potential degradation. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures reduce the rate of chemical degradation. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles. |
| Thawing | Thaw at room temperature or in a 37°C water bath | Ensures complete redissolution of the compound. |
| Vial Type | Tightly sealed glass or polypropylene vials | Prevents solvent evaporation and water absorption.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, place the vial in a 37°C water bath or sonicator for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Assessing Long-Term Stability by HPLC
This is a general protocol and should be optimized for your specific equipment and conditions.
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO (Time 0 sample).
-
Aliquot the remaining stock solution and store at -20°C and -80°C.
-
At specified time points (e.g., 1, 3, 6 months), retrieve an aliquot from each storage condition.
-
-
HPLC Analysis:
-
Dilute a small volume of each stock solution (Time 0 and stored samples) to a suitable concentration for HPLC analysis (e.g., 100 µM) in an appropriate solvent system (e.g., acetonitrile/water).
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a gradient elution method to separate the parent compound from potential degradants.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the stored samples to the Time 0 sample.
-
Calculate the percentage of the compound remaining at each time point.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Mechanism of action of this compound in the serine synthesis pathway.
References
Technical Support Center: PKUMDL-WQ-2101 Cell Permeability Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PKUMDL-WQ-2101 cell permeability assay. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cell permeability important?
A1: this compound is a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in the serine biosynthesis pathway.[1][2] It has demonstrated anti-tumor activity in breast cancer cell lines that overexpress PHGDH and has been shown to inhibit the growth of xenografts in mice.[1][3] Assessing the cell permeability of this compound is crucial for understanding its bioavailability and its ability to reach its intracellular target, PHGDH, to exert its therapeutic effect.
Q2: Which in vitro model is most suitable for assessing the cell permeability of this compound?
A2: For a small molecule inhibitor like this compound, the Caco-2 cell permeability assay is a widely accepted and physiologically relevant model. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. This model allows for the assessment of both passive diffusion and the potential involvement of active transport and efflux mechanisms.
Q3: How is permeability data from a Caco-2 assay interpreted?
A3: Permeability is typically reported as an apparent permeability coefficient (Papp). The Papp value is a quantitative measure of the rate at which a compound crosses the cell monolayer. In the Caco-2 assay, an efflux ratio, which is the ratio of the Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction (Papp B-A / Papp A-B), is also calculated. An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters.
Q4: What are the known properties of this compound that might influence its permeability?
Troubleshooting Guide
Problem 1: Low Apparent Permeability (Papp) of this compound
-
Possible Cause: Poor aqueous solubility of the compound in the assay buffer.
-
Solution: While this compound is soluble in DMSO, its solubility in aqueous buffer may be limited. To improve solubility and minimize non-specific binding, consider adding 0.5% to 4% Bovine Serum Albumin (BSA) to the assay buffer. It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) to avoid cytotoxicity.
-
-
Possible Cause: The compound has low intrinsic permeability.
-
Solution: While difficult to alter, understanding the physicochemical properties of this compound can provide insights. If passive diffusion is inherently low, it's important to investigate if active transport mechanisms are at play.
-
-
Possible Cause: High non-specific binding to the plate or cell monolayer.
-
Solution: The addition of BSA to the buffer can help mitigate non-specific binding. Performing a mass balance study to determine the recovery of the compound at the end of the assay is also recommended.
-
Problem 2: High Efflux Ratio (>2) for this compound
-
Possible Cause: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Solution: To confirm the involvement of specific efflux transporters, conduct the Caco-2 assay in the presence of known inhibitors. For example, verapamil can be used to inhibit P-gp. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that this compound is a substrate for that transporter.
-
Problem 3: High Variability in Permeability Data Between Experiments
-
Possible Cause: Inconsistent Caco-2 cell monolayer integrity.
-
Solution: The integrity of the Caco-2 cell monolayer is critical for reliable permeability data. It is essential to measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. Only use monolayers with TEER values within the laboratory's established acceptable range. Additionally, assess the permeability of a paracellular marker (e.g., lucifer yellow or mannitol) to ensure tight junction integrity.
-
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: The expression of transporters in Caco-2 cells can vary with passage number and culture conditions. It is important to use cells within a defined passage number range and maintain consistent seeding density, culture medium, and differentiation time (typically 21 days).
-
-
Possible Cause: Issues with the analytical method for quantifying this compound.
-
Solution: Ensure that the analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay buffer matrix. Matrix effects from the buffer components or cell lysates can interfere with quantification.
-
Experimental Protocols
Caco-2 Cell Permeability Assay for this compound
1. Caco-2 Cell Culture and Seeding:
- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- For permeability assays, seed Caco-2 cells onto Transwell™ inserts (e.g., 24-well or 96-well format) at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
2. Assay Preparation:
- Prepare the transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4). To enhance solubility and reduce non-specific binding, consider adding 0.5% BSA.
- Prepare the dosing solution of this compound in the transport buffer. The final concentration of DMSO should be less than 1%.
- Wash the Caco-2 monolayers with pre-warmed transport buffer and allow them to equilibrate.
- Measure the TEER of each well to ensure monolayer integrity.
3. Permeability Assay (Apical to Basolateral - A to B):
- Add the this compound dosing solution to the apical (donor) compartment of the Transwell™.
- Add fresh transport buffer to the basolateral (receiver) compartment.
- Incubate the plate at 37°C with gentle shaking (e.g., 50-100 rpm).
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
- At the end of the experiment, collect samples from the apical compartment.
4. Permeability Assay (Basolateral to Apical - B to A):
- Add the this compound dosing solution to the basolateral (donor) compartment.
- Add fresh transport buffer to the apical (receiver) compartment.
- Follow the same incubation and sampling procedure as the A to B assay.
5. Sample Analysis and Data Calculation:
- Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp (cm/s) = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B-A) / Papp (A-B)
Data Presentation
Table 1: Example Permeability Data for this compound
| Parameter | Value |
| Papp (A to B) (x 10⁻⁶ cm/s) | [Insert Experimental Value] |
| Papp (B to A) (x 10⁻⁶ cm/s) | [Insert Experimental Value] |
| Efflux Ratio | [Calculated Value] |
| Recovery (%) | [Insert Experimental Value] |
Table 2: Control Compound Permeability Data
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Propranolol (High Permeability) | >10 | <2 | High |
| Atenolol (Low Permeability) | <1 | <2 | Low |
| Digoxin (Efflux Substrate) | <1 | >2 | Low (Efflux) |
Visualizations
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Troubleshooting Logic for Permeability Assay Issues.
Caption: Simplified PHGDH Signaling Pathway Inhibition.
References
Preventing PKUMDL-WQ-2101 precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of PKUMDL-WQ-2101 during their experiments.
Troubleshooting Guide: Preventing Precipitation
Q1: My this compound precipitated after I diluted my DMSO stock solution in aqueous media. How can I prevent this?
A1: Precipitation of this compound upon dilution in aqueous solutions is a common issue for many organic compounds initially dissolved in DMSO. This occurs because the compound is significantly less soluble in aqueous environments. Here are several steps you can take to prevent this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less, with many protocols recommending a concentration of 0.1% or lower to avoid solvent-induced toxicity and precipitation.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.[2]
-
Stepwise Dilution: Instead of directly diluting your concentrated DMSO stock into the aqueous medium, perform one or more intermediate dilutions in DMSO first to lower the concentration gradually.[2]
-
Slow Addition and Agitation: Add the this compound stock solution to your cell culture medium slowly, preferably dropwise, while gently agitating or vortexing the medium.[1] This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Temperature Considerations: Avoid adding a cold stock solution to warm media, as the temperature shock can decrease solubility.[3] Allow your stock solution to equilibrate to room temperature before use. Gentle warming of the solution in a 37°C water bath may aid in dissolution.
-
Ultrasonication: If you still observe precipitation after dilution, you can try to redissolve the compound by sonicating the solution.
Q2: I observed precipitation in my this compound stock solution. What should I do?
A2: Precipitation in your stock solution can be due to several factors. Here's how to troubleshoot this issue:
-
Check Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can reduce the solubility of this compound. Always use a fresh, high-quality, anhydrous grade of DMSO.
-
Proper Storage: Store your this compound stock solution in small, tightly sealed aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent solvent evaporation and water absorption. Avoid repeated freeze-thaw cycles, as this can cause the compound to come out of solution.
-
Re-dissolving the Compound: If you observe precipitation, you can try to re-dissolve it by gently warming the vial to 37°C and vortexing or sonicating the solution for a period of time.
Q3: Can the type of cell culture medium or serum affect the solubility of this compound?
A3: Yes, the components of your cell culture medium and the presence of serum can influence the solubility of small molecules.
-
Medium Formulation: Different media have varying concentrations of salts, amino acids, and other components that can affect the solubility of your compound.
-
Serum Proteins: Serum contains proteins that can bind to small molecules, which may lead to sequestration or precipitation. If you suspect serum is the issue, you could try reducing the serum concentration or performing the experiment in a serum-free medium for a short duration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). The compound should be stored as a powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO up to 100 mM. Another source indicates a solubility of 2 mg/mL in DMSO, resulting in a clear solution. One supplier has noted solubility in DMSO at 116.67 mg/mL (367.75 mM), though this may require ultrasonication to achieve.
Q3: Should I filter my medium if I see precipitation?
A3: No, it is not recommended to filter the medium to remove the precipitate. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results. The underlying cause of the precipitation should be addressed instead.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | DMSO | |
| Solubility in DMSO | Up to 100 mM | |
| 2 mg/mL (clear solution) | ||
| 116.67 mg/mL (367.75 mM) | ||
| Storage (Powder) | -20°C | |
| Storage (Stock Solution) | -20°C (1 month) | |
| -80°C (6 months) |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (PHGDH inhibition) | 34.8 µM | - | |
| EC₅₀ (in vitro antitumor) | 7.7 µM | MDA-MB-468 | |
| 10.8 µM | HCC-70 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound that is stable and minimizes the risk of precipitation upon dilution.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell-Based Assay with this compound
-
Objective: To treat cells in culture with this compound while minimizing precipitation.
-
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
-
Cells seeded in multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution and allow it to reach room temperature.
-
Prepare intermediate dilutions of the stock solution in sterile DMSO if a large dilution factor is required.
-
Warm the cell culture medium to 37°C.
-
Slowly add the final diluted this compound solution to the pre-warmed medium while gently swirling the medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound inhibits the serine synthesis pathway.
References
Validation & Comparative
A Head-to-Head Comparison of PHGDH Inhibitors: PKUMDL-WQ-2101 vs. NCT-503
This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH): PKUMDL-WQ-2101 and NCT-503. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to evaluate the performance, mechanism, and potential applications of each compound in cancer research.
Introduction to PHGDH and its Inhibitors
3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, which branches off from glycolysis.[1] It catalyzes the oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1][2] This pathway is critical for cancer cell proliferation, providing the necessary building blocks for proteins, nucleotides, and lipids, as well as contributing to redox homeostasis through glutathione production.[3][4] Upregulation of PHGDH is observed in various cancers, including breast cancer and melanoma, and is often associated with poor prognosis.
This compound and NCT-503 are small molecule inhibitors that target PHGDH. This compound was developed through a rational, structure-based design approach. In contrast, NCT-503 was identified from high-throughput screening. Both compounds function as allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site to modulate its activity.
Performance Data: this compound vs. NCT-503
The following tables summarize the quantitative performance data for both inhibitors based on published experimental results.
Table 1: In Vitro Enzymatic and Cellular Activity
| Parameter | This compound | NCT-503 | Reference |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) | |
| Mechanism | Non-NAD+-competing allosteric inhibitor | Allosteric, non-competitive with 3-PG and NAD+ | |
| IC50 (Enzyme Inhibition) | 34.8 µM | 2.5 µM | |
| EC50 (PHGDH-dependent cells) | 7.70 µM (MDA-MB-468)10.8 µM (HCC70) | 8–16 µM (Various PHGDH-dependent lines) | |
| EC50 (PHGDH-independent cells) | >30 µM (e.g., MDA-MB-231, ZR-75-1) | 6- to 10-fold higher than in dependent cells |
Table 2: In Vivo Antitumor Activity (Xenograft Models)
| Parameter | This compound | NCT-503 | Reference |
| Cell Line Used | MDA-MB-468 (PHGDH-amplified) | MDA-MB-468 (PHGDH-dependent) | |
| Animal Model | NOD.CB17 Scid/J mice | Orthotopic xenograft mouse model | |
| Dosage & Administration | 20 mg/kg/day, intraperitoneal (i.p.) | Not explicitly stated, but daily i.p. injection | |
| Treatment Duration | 30 days | 30 days | |
| Outcome | Substantial inhibitory effect on tumor growth | Reduced tumor growth and weight | |
| Effect on PHGDH-independent tumors | Not reported for this specific compound | Did not affect growth of MDA-MB-231 xenografts |
Mechanism of Action and Downstream Effects
Both this compound and NCT-503 inhibit PHGDH, leading to a reduction in de novo serine synthesis. This blockade has several downstream consequences for cancer cells, including depletion of nucleotides, cell cycle arrest, and ultimately, reduced cell proliferation and tumor growth.
NCT-503 has been reported to have potential off-target effects. Studies have shown it can reroute glucose-derived carbons into the TCA cycle and reduce the synthesis of glucose-derived citrate, independent of PHGDH expression levels. While this compound also reduces metabolic flux, studies using PHGDH knockout clones suggest its effects are on-target.
Caption: The Serine Synthesis Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for key experiments used to evaluate PHGDH inhibitors.
1. PHGDH Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To measure the concentration of inhibitor required to reduce the enzymatic activity of purified PHGDH by 50%.
-
Principle: The assay measures the rate of NADH production, which is a product of the PHGDH-catalyzed oxidation of 3-phosphoglycerate (3-PG). The reaction is monitored by measuring the increase in absorbance at 340 nm.
-
Procedure:
-
Recombinant human PHGDH protein is purified.
-
A reaction mixture is prepared containing buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD+, and the substrate 3-PG.
-
The inhibitor (this compound or NCT-503) is added to the reaction mixture at various concentrations. A DMSO control is used.
-
The reaction is initiated by adding the purified PHGDH enzyme.
-
The increase in absorbance at 340 nm is recorded over time using a plate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell Viability Assay (EC50 Determination)
-
Objective: To determine the concentration of inhibitor that reduces the viability of a cancer cell line by 50%.
-
Procedure:
-
PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cells are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the inhibitor or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
Luminescence or absorbance is measured with a plate reader.
-
EC50 values are calculated by plotting cell viability against the logarithm of the inhibitor concentration.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Procedure:
-
PHGDH-dependent cancer cells (e.g., MDA-MB-468) are injected subcutaneously or orthotopically (e.g., into the mammary fat pad) of immunodeficient mice (e.g., NOD/SCID).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of the inhibitor (e.g., 20 mg/kg of this compound) formulated in a suitable vehicle.
-
The control group receives injections of the vehicle only.
-
Tumor volume and mouse body weight are measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Visualizing Workflows and Relationships
Caption: A Typical Workflow for Preclinical PHGDH Inhibitor Evaluation.
Caption: Logical Cascade of PHGDH Inhibition to Antitumor Effect.
Conclusion
Both this compound and NCT-503 are valuable chemical probes for studying the role of the serine synthesis pathway in cancer.
-
NCT-503 exhibits greater potency at the enzymatic level with a significantly lower IC50 value (2.5 µM vs. 34.8 µM for this compound). It has been well-characterized and shows favorable ADME properties. However, researchers should be aware of its potential to induce metabolic changes, such as altering TCA cycle flux, that may be independent of its on-target PHGDH activity.
-
This compound , while less potent in vitro, demonstrates comparable cellular activity (EC50) in PHGDH-amplified cell lines and robust in vivo efficacy. Its development via a structure-based design approach may offer advantages for future lead optimization.
The choice between these inhibitors will depend on the specific experimental context. For studies requiring high enzymatic potency, NCT-503 may be preferred. For investigations where confirming on-target cellular effects is paramount, this compound presents a strong alternative. Both compounds have successfully demonstrated the therapeutic potential of targeting PHGDH in preclinical models.
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Targeting PHGDH upregulation reduces glutathione levels and re-sensitizes resistant NRAS mutant melanoma to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Prominent PHGDH Inhibitors: PKUMDL-WQ-2101 and CBR-5884
For researchers, scientists, and drug development professionals, the targeting of metabolic pathways in cancer has opened new avenues for therapeutic intervention. One such target, the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the rate-limiting step in the de novo serine biosynthesis pathway, has garnered significant attention. This guide provides an objective comparison of two key small molecule inhibitors of PHGDH: PKUMDL-WQ-2101 and CBR-5884, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
Both this compound and CBR-5884 are potent inhibitors of PHGDH, demonstrating selectivity for cancer cells with a high dependency on the serine biosynthesis pathway. This compound, a rationally designed allosteric inhibitor, has shown superior cellular efficacy in certain breast cancer models.[1] CBR-5884, identified through high-throughput screening, acts as a noncompetitive inhibitor and has been shown to disrupt the oligomerization state of PHGDH.[2] While both compounds show promise, their distinct origins and reported downstream effects warrant a detailed comparative analysis for informed application in research and drug development.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and CBR-5884 based on available experimental data.
| Parameter | This compound | CBR-5884 | References |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) | [1] |
| Mechanism of Action | Allosteric, Non-NAD+-competing | Noncompetitive, Disrupts Oligomerization | |
| PHGDH Inhibition (IC50) | 34.8 µM | 33 µM | |
| Cellular Efficacy (EC50) | MDA-MB-468 (Breast Cancer): 7.7 µM HCC70 (Breast Cancer): 10.8 µM | MDA-MB-468 & HCC70: Less potent than this compound (qualitative) SKOV3 (Ovarian Cancer): 54.4 µM ID8 (Ovarian Cancer): 54.7 µM | |
| In Vivo Efficacy | Demonstrated reduction of tumor growth in mice (MDA-MB-468 xenograft) | Delayed tumor growth in vivo |
Signaling Pathways and Mechanism of Action
This compound: Inhibition of Serine Biosynthesis and Impact on Central Carbon Metabolism
This compound acts as an allosteric inhibitor of PHGDH, binding to a site distinct from the active site to modulate the enzyme's activity. This inhibition directly blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the initial step in serine biosynthesis. The downstream consequences of this inhibition extend beyond serine depletion, affecting nucleotide synthesis and central carbon metabolism.
CBR-5884: Noncompetitive Inhibition and Induction of Oxidative Stress
CBR-5884 functions as a noncompetitive inhibitor of PHGDH, meaning it can bind to the enzyme simultaneously with the substrate. Its mechanism also involves the disruption of PHGDH oligomerization, which is essential for its enzymatic activity. Beyond its direct impact on serine synthesis, studies have shown that CBR-5884 can induce the production of reactive oxygen species (ROS) and subsequently modulate the Wnt/β-catenin signaling pathway.
Experimental Protocols
PHGDH Enzymatic Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against PHGDH.
Principle: The enzymatic activity of PHGDH is measured by coupling the production of NADH to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Tween-20)
-
3-phosphoglycerate (3-PG), NAD+, diaphorase, and resazurin
-
Test compounds (this compound or CBR-5884) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plates. Use DMSO as a negative control.
-
Add PHGDH enzyme solution to all wells except for the no-enzyme control wells.
-
Prepare a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin in the assay buffer.
-
Initiate the reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence of resorufin (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Cell Proliferation Assay (Luminescence-based)
This protocol outlines a method to assess the effect of the inhibitors on the proliferation of cancer cell lines.
Principle: Cell viability is determined by quantifying ATP levels, which is an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cell lines
-
Standard cell culture medium
-
Test compounds (this compound or CBR-5884)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed both PHGDH-dependent and -independent cell lines in separate 96-well plates and allow them to adhere overnight.
-
Add a range of concentrations of the test compounds to the wells.
-
Incubate the cells for 3-5 days.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the EC50 values for each compound in both cell lines to assess selective toxicity.
De Novo Serine Synthesis Assay (Mass Spectrometry-based)
This protocol details a method to directly measure the inhibition of serine synthesis in a cellular context.
Principle: Stable isotope labeling with [U-13C]-glucose is used to trace the incorporation of glucose-derived carbons into newly synthesized serine, which is then quantified by mass spectrometry.
Materials:
-
PHGDH-amplified cancer cell line (e.g., MDA-MB-468)
-
Serine-free cell culture medium
-
[U-13C]-glucose
-
Test compounds (this compound or CBR-5884)
-
Methanol/water extraction buffer (80:20)
-
GC-MS or LC-MS/MS system
Procedure:
-
Culture cells in serine-free medium containing the test compound for a specified period.
-
Replace the medium with serine-free medium containing [U-13C]-glucose and the test compound, and incubate for several hours.
-
Wash the cells with ice-cold PBS.
-
Extract intracellular metabolites by adding ice-cold 80% methanol and incubating at -80°C.
-
Scrape the cells and collect the extracts.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the extracts by GC-MS or LC-MS/MS to determine the fraction of serine that is labeled with 13C (M+3 serine).
-
Calculate the inhibition of serine synthesis for each compound.
Conclusion
This compound and CBR-5884 are both valuable research tools for investigating the role of PHGDH and the serine biosynthesis pathway in cancer. This compound, a result of rational drug design, exhibits potent cellular activity and provides a clear example of targeted allosteric inhibition. CBR-5884, discovered through high-throughput screening, offers insights into a distinct inhibitory mechanism involving the disruption of enzyme oligomerization and has been linked to the induction of oxidative stress. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired focus of the investigation, whether it be on direct metabolic inhibition or broader cellular stress responses. This guide provides the foundational data and methodologies to aid researchers in making that informed decision.
References
A Comparative Guide to Allosteric PHGDH Inhibitors: PKUMDL-WQ-2101 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a critical metabolic node in cancer biology. By catalyzing the first, rate-limiting step in the de novo serine biosynthesis pathway, PHGDH fuels rapid cell proliferation and provides precursors for nucleotide, lipid, and amino acid synthesis. Consequently, the development of PHGDH inhibitors has become a promising therapeutic strategy. This guide provides an objective comparison of PKUMDL-WQ-2101 with other notable allosteric PHGDH inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams.
Quantitative Comparison of Allosteric PHGDH Inhibitors
The following tables summarize the key performance metrics of this compound and other well-characterized allosteric inhibitors of PHGDH. These data have been compiled from various studies to provide a comparative overview of their potency and cellular efficacy.
| Inhibitor | IC50 (μM) vs. PHGDH | Cell Line | EC50 (μM) | Notes |
| This compound | 34.8 ± 3.6[1] | MDA-MB-468 (PHGDH-amplified) | 7.7[1] | Non-NAD+ competing allosteric inhibitor. Binds to a computationally predicted allosteric site (Site I).[1] |
| HCC70 (PHGDH-amplified) | 10.8[2] | Demonstrates in vivo anti-tumor activity.[1] | ||
| CBR-5884 | 33 ± 12 | MDA-MB-468 (PHGDH-dependent) | ~30 (growth inhibition) | Time-dependent inhibitor suggested to disrupt PHGDH oligomerization. Unstable in mouse plasma. |
| NCT-503 | 2.5 ± 0.6 | MDA-MB-468 (PHGDH-dependent) | 8-16 | Non-competitive inhibitor with respect to both 3-PG and NAD+. Specific allosteric binding site is not yet fully elucidated. |
| BT-20 (PHGDH-dependent) | 8-16 | |||
| HCC70 (PHGDH-dependent) | 8-16 | |||
| Oridonin | 0.48 ± 0.02 | MDA-MB-468 | 2.49 ± 0.56 | Natural product inhibitor that covalently binds to a novel allosteric site. |
Mechanism of Action and Binding Sites
A key differentiator among allosteric inhibitors is their specific binding site on the PHGDH enzyme, which dictates their mechanism of action.
| Inhibitor | Binding Site | Mechanism of Action |
| This compound | Allosteric Site I | Binds to a predicted allosteric pocket, inducing a conformational change that inhibits enzyme activity. It is a non-NAD+ competing inhibitor. |
| CBR-5884 | Not fully elucidated | Speculated to be a covalent inhibitor that binds to a cysteine residue in a non-active site, leading to the disruption of the enzyme's oligomerization state. |
| NCT-503 | Not fully elucidated | Acts as a non-competitive inhibitor with respect to both the substrate (3-PG) and the cofactor (NAD+). Its specific binding site is still under investigation. |
| Oridonin | Novel allosteric site (covalently binds to C18) | Covalent modification of C18 in the substrate-binding domain leads to the dislocation of a key residue (R54), reducing the enzyme's affinity for its substrate. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay (Coupled Assay)
This assay measures the production of NADH by PHGDH through a coupled reaction that results in a fluorescent signal.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.5 mM EDTA
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling Enzyme: Diaphorase
-
Fluorescent Substrate: Resazurin
-
Inhibitor compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, diaphorase, and resazurin.
-
Add the inhibitor compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.
-
Add the PHGDH enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of 3-PG and NAD+.
-
Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of PHGDH inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468 with high PHGDH expression, and a control line with low expression)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PHGDH inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PHGDH inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of PHGDH inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells (e.g., MDA-MB-468)
-
PHGDH inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PHGDH inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
Visualizing the Landscape of PHGDH Inhibition
The following diagrams, generated using the DOT language, illustrate key concepts related to PHGDH and its inhibition.
Caption: The serine biosynthesis pathway initiated by PHGDH.
Caption: A typical workflow for the preclinical evaluation of PHGDH inhibitors.
References
On-Target Validation of PKUMDL-WQ-2101: A Comparative Guide with PHGDH Knockout Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), with other known inhibitors. It includes supporting experimental data from on-target validation studies utilizing PHGDH knockout models to demonstrate specificity and efficacy.
Executive Summary
This compound is a potent and selective allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] On-target validation experiments using CRISPR-Cas9 mediated PHGDH knockout (KO) cells have demonstrated that this compound's cytotoxic effects are highly dependent on the presence of its target enzyme.[1] This guide summarizes the key quantitative data, details the experimental protocols for validation, and provides visual diagrams of the relevant signaling pathway and experimental workflows.
Comparative Performance of PHGDH Inhibitors
The following table summarizes the in vitro potency and cellular activity of this compound in comparison to other notable PHGDH inhibitors.
| Compound | Target | Type | IC50 (Enzymatic Assay) | EC50 (PHGDH-amplified cells) | Reference |
| This compound | PHGDH | Allosteric Inhibitor | 34.8 ± 3.6 μM | 7.70 μM (MDA-MB-468) 10.8 μM (HCC70) | [1][3] |
| NCT-503 | PHGDH | Non-competitive Inhibitor | 2.5 ± 0.6 μM | 8–16 µM | |
| CBR-5884 | PHGDH | Non-competitive Inhibitor | 33 ± 12 μM | ~10 μM |
On-Target Validation with PHGDH Knockout
The specificity of this compound was rigorously tested using PHGDH knockout (KO) cancer cell lines. The underlying principle of this validation is that a highly specific inhibitor should exhibit significantly reduced efficacy in cells lacking its target enzyme.
Key Findings:
-
Selective Cytotoxicity: this compound showed dose-dependent suppression of cell viability in PHGDH-amplified breast cancer cell lines, while its effect was markedly diminished in PHGDH KO cells.
-
Metabolic Pathway Inhibition: Stable isotope labeling studies using U-13C-glucose confirmed that this compound inhibits the serine biosynthesis pathway in control cells, an effect that is comparable to the metabolic phenotype observed in PHGDH KO cells. Specifically, treatment with this compound led to a significant decrease in the production of 13C-labeled serine and glycine from glucose.
The following table summarizes the effect of this compound on serine biosynthesis in wild-type versus PHGDH knockout cells.
| Cell Line | Condition | 13C-Serine Labeling from Glucose | 13C-Glycine Labeling from Glucose | Reference |
| SKOV3 GFP KO (Control) | Untreated | Baseline | Baseline | |
| SKOV3 PHGDH KO | Untreated | Significantly Reduced | Significantly Reduced | |
| SKOV3 GFP KO (Control) | This compound (37 μM) | Significantly Reduced | Significantly Reduced |
Experimental Protocols
CRISPR-Cas9 Mediated PHGDH Knockout
-
Cell Line: SKOV3 cells were used for generating the PHGDH knockout line.
-
Method: CRISPR-Cas9 technology was employed to introduce a frameshift mutation in the PHGDH gene, leading to a functional knockout. A control cell line was generated using a non-targeting gRNA (e.g., targeting GFP).
-
Validation: Knockout of PHGDH was confirmed by Western blot analysis to verify the absence of the PHGDH protein. Functional validation was performed using stable isotope tracing with U-13C-glucose to confirm the abrogation of de novo serine synthesis.
Cell Viability Assay
-
Cell Lines: A panel of cancer cell lines with varying PHGDH expression levels, including PHGDH-amplified lines (e.g., MDA-MB-468, HCC70) and their corresponding PHGDH KO counterparts.
-
Method: Cells were seeded in 96-well plates and treated with a dose range of this compound or a vehicle control. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves.
Stable Isotope Tracing of Serine Biosynthesis
-
Cell Culture: Cells (both control and PHGDH KO) were cultured in a medium containing U-13C-glucose.
-
Treatment: For inhibitor studies, wild-type cells were treated with this compound for 24 hours prior to and during the labeling with U-13C-glucose.
-
Metabolite Extraction and Analysis: After the labeling period, intracellular metabolites were extracted. The fractional labeling of serine and glycine with 13C was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: A decrease in the fraction of M+3 serine and M+2 glycine in treated or knockout cells compared to the control indicates inhibition of the de novo serine synthesis pathway.
Visualizing the Molecular Context
PHGDH Signaling Pathway
The following diagram illustrates the position of PHGDH as the initial and rate-limiting enzyme in the serine biosynthesis pathway, which branches off from glycolysis.
Caption: The serine biosynthesis pathway initiated by PHGDH.
Experimental Workflow for On-Target Validation
This diagram outlines the key steps in validating the on-target activity of this compound using a PHGDH knockout model.
Caption: Workflow for this compound on-target validation.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKUMDL WQ 2101 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
Validating the On-Target Effects of PKUMDL-WQ-2101 with CRISPR-Cas9: A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological inhibition of phosphoglycerate dehydrogenase (PHGDH) by PKUMDL-WQ-2101 and the genetic knockout of PHGDH using CRISPR-Cas9. The experimental data and protocols detailed below serve to validate the on-target effects of this compound, a novel allosteric inhibitor of PHGDH, by demonstrating comparable outcomes to the genetic ablation of the enzyme. This validation is crucial for researchers, scientists, and professionals in drug development to ensure the specificity of this potential anti-tumor agent.
Comparative Analysis of this compound and CRISPR-Cas9 Knockout of PHGDH
This compound is a selective allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4] This pathway is often upregulated in cancer cells to support rapid proliferation. To confirm that the anti-tumor effects of this compound are a direct result of PHGDH inhibition, a comparison with CRISPR-Cas9 mediated knockout of the PHGDH gene is essential. This genetic approach provides a clean "on-target" phenotype to which the effects of the small molecule inhibitor can be compared.
Data Summary
The following table summarizes the quantitative data from experiments comparing the effects of this compound treatment with PHGDH knockout in cancer cell lines.
| Parameter | Control Cells | This compound Treated Cells | PHGDH Knockout (KO) Cells | Alternative PHGDH Inhibitor (NCT-503) Treated Cells |
| PHGDH Protein Expression | 100% | ~100% | <5% | ~100% |
| Cell Viability (e.g., in MDA-MB-468 cells) | 100% | Reduced (EC50 = 7.7 µM) | Significantly Reduced | Reduced |
| Serine Biosynthesis Rate | 100% | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Glycine Levels | 100% | Reduced | Reduced | Reduced |
| Tumor Growth in vivo (Xenograft model) | Uninhibited | Inhibited | Not Reported in direct comparison | Inhibited |
| IC50 for PHGDH enzyme inhibition | N/A | 34.8 µM | N/A | Data available for comparison |
Logical Comparison of Outcomes
Caption: Comparison of this compound and CRISPR-Cas9 for PHGDH targeting.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR-Cas9 Mediated Knockout of PHGDH
Objective: To generate a stable cell line with a functional knockout of the PHGDH gene.
Materials:
-
LentiCRISPRv2 vector
-
sgRNA targeting PHGDH
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentiviral production
-
Target cancer cell line (e.g., SKOV3, MDA-MB-468)
-
Polybrene
-
Puromycin
Protocol:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a conserved exon of the PHGDH gene into the LentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the LentiCRISPRv2-sgPHGDH plasmid and packaging plasmids. Harvest the viral supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation of Knockout:
-
Western Blot: Lyse the selected cells and perform a Western blot using an anti-PHGDH antibody to confirm the absence of the protein. Use a loading control like β-actin.
-
Genomic Sequencing: Isolate genomic DNA and sequence the targeted region to confirm the presence of insertions or deletions (indels).
-
Cell Viability Assay
Objective: To assess the effect of this compound and PHGDH knockout on cell proliferation.
Materials:
-
Control and PHGDH KO cancer cells
-
This compound
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo) or a hemocytometer
Protocol:
-
Seed an equal number of control and PHGDH KO cells into 96-well plates.
-
For the this compound treatment group, add the compound at various concentrations to the control cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 6 days).
-
Measure cell viability using a luminescent cell viability assay or by direct cell counting.
-
Plot the results as a percentage of the control and calculate the EC50 for this compound.
Stable Isotope Tracing of Serine Biosynthesis
Objective: To measure the rate of de novo serine synthesis.
Materials:
-
Control, this compound treated, and PHGDH KO cells
-
U-13C-glucose
-
LC-MS/MS system
Protocol:
-
Culture the different cell groups in media containing U-13C-glucose for a defined period (e.g., 24 hours).
-
Harvest the cells and extract intracellular metabolites.
-
Analyze the extracts using LC-MS/MS to measure the incorporation of 13C from glucose into serine and glycine.
-
A reduction in 13C-labeled serine and glycine in the treated and KO cells compared to the control indicates inhibition of the serine biosynthesis pathway.
Visualizations
Serine Biosynthesis Pathway and Inhibition
Caption: Inhibition of the serine biosynthesis pathway by this compound and CRISPR-Cas9.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound effects using CRISPR-Cas9.
References
A Comparative Guide to the Efficacy of PKUMDL-WQ-2101 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), with other known PHGDH inhibitors. The data presented is based on preclinical studies and is intended to inform research and drug development efforts in oncology.
Introduction to this compound
This compound is a novel, selective, and allosteric inhibitor of PHGDH, a critical enzyme in the de novo serine biosynthesis pathway.[1] This pathway is often upregulated in cancer cells to support their high proliferation rates, making PHGDH an attractive target for cancer therapy. This compound was discovered through a structure-based design approach and has demonstrated anti-tumor activity in both in vitro and in vivo models.
Mechanism of Action
This compound functions as a negative allosteric modulator of PHGDH, meaning it binds to a site distinct from the active site to inhibit the enzyme's activity.[1] This leads to a reduction in the production of serine, a crucial amino acid for cancer cell growth and proliferation. In contrast, other PHGDH inhibitors such as CBR-5884 are thought to act by disrupting the enzyme's oligomerization state, while NCT-503 is a non-competitive inhibitor.
The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.
Comparative Efficacy in Cancer Cell Lines
Studies have shown that this compound exhibits potent and selective activity against cancer cell lines that overexpress PHGDH. Its efficacy has been reported to be superior to that of CBR-5884 and comparable to NCT-503.
| Cell Line | Cancer Type | PHGDH Status | This compound EC50 (µM) |
| MDA-MB-468 | Breast Cancer | Amplified | 7.70 |
| HCC70 | Breast Cancer | Amplified | 10.8 |
| MCF-7 | Breast Cancer | Non-amplified | >200 |
| MDA-MB-231 | Breast Cancer | Non-dependent | >200 |
| ZR-75-1 | Breast Cancer | Non-dependent | >200 |
| MCF-10A | Immortalized Breast Epithelial | - | >200 |
Table 1: Efficacy of this compound in Various Breast Cancer Cell Lines. Data sourced from Wang et al., 2017. The EC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
The following is a detailed methodology for the cell viability assay used to determine the efficacy of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from the methods described in Wang et al., 2017.
1. Cell Seeding:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70, MCF-7, MDA-MB-231, ZR-75-1) and the control cell line (MCF-10A) are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
The cells are allowed to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the compound are prepared in cell culture medium.
-
The culture medium from the 96-well plates is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) is also included.
-
The cells are incubated with the compound for 72 hours.
3. MTT Addition and Incubation:
-
After the 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The EC50 values are determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow of the MTT assay.
Conclusion
This compound is a promising selective allosteric inhibitor of PHGDH with demonstrated efficacy against PHGDH-amplified cancer cell lines. Its distinct mechanism of action and favorable preclinical data warrant further investigation as a potential therapeutic agent for cancers dependent on the de novo serine biosynthesis pathway. This guide provides a summary of its comparative efficacy and the experimental protocols used for its evaluation, serving as a valuable resource for the scientific community.
References
PKUMDL-WQ-2101: A Comparative Specificity Analysis Against Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic inhibitor PKUMDL-WQ-2101 with other well-characterized inhibitors targeting various metabolic pathways. The focus of this analysis is to objectively present the specificity of this compound, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies in cancer metabolism and drug discovery.
Executive Summary
This compound is a potent and selective, allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] Experimental evidence demonstrates its high specificity for PHGDH, with significantly greater potency in cancer cells exhibiting high PHGDH expression. In contrast to broader-spectrum metabolic inhibitors that may affect multiple pathways, this compound offers a targeted approach to probe the role of the serine biosynthesis pathway in cancer biology. This guide presents a comparative analysis of its in vitro and in-cell activity alongside other known metabolic inhibitors.
Data Presentation: Quantitative Comparison of Metabolic Inhibitors
The following table summarizes the key quantitative data for this compound and other representative metabolic inhibitors. This allows for a direct comparison of their potency and cellular effects.
| Inhibitor | Primary Target | Other Known Targets | IC50 (Enzymatic Assay) | EC50 (Cell-Based Assay) | Cell Line(s) for EC50 | Reference(s) |
| This compound | PHGDH | Not reported | 34.8 µM | 7.7 µM, 10.8 µM | MDA-MB-468, HCC70 (PHGDH-amplified) | [1][2] |
| NCT-503 | PHGDH | Potential off-target effects on TCA cycle | ~3 µM | ~25 µM | MDA-MB-468 | [3] |
| CBR-5884 | PHGDH | Not specified | ~15 µM | Not specified | Breast cancer and melanoma cell lines | [4] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Glucose transport, Glycolysis | Varies | Varies | Broad range | General Knowledge |
| Metformin | AMP-activated protein kinase (AMPK) | Complex I of the mitochondrial respiratory chain | Varies | Varies | Broad range | General Knowledge |
| Rapamycin | mTORC1 | FRB domain | ~0.2 nM | Varies | Broad range | General Knowledge |
| BPTES | Glutaminase (GLS1) | - | ~25 nM | Varies | Broad range | General Knowledge |
| Olaparib | PARP1/2 | - | ~1-5 nM | Varies | Broad range | General Knowledge |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
PHGDH Enzyme Inhibition Assay
This protocol is adapted from the methods described in Wang et al., 2017.
Objective: To determine the in vitro inhibitory activity of a compound against purified PHGDH enzyme.
Materials:
-
Purified recombinant human PHGDH enzyme
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling enzyme: Diaphorase
-
Detection reagent: Resazurin
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence measurement (Ex/Em = 560/590 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
-
Add 20 µL of PHGDH enzyme solution in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a reaction mixture containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Monitor the fluorescence signal at 37°C for 30 minutes using a plate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the EC50 value of a compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound-containing medium to the respective wells. For control wells, add medium with the corresponding concentration of DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Determine the EC50 value by fitting the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a metabolic inhibitor in a mouse model.
Objective: To assess the in vivo anti-tumor activity of a compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells (e.g., MDA-MB-468)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle (e.g., this compound in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth between the treatment and control groups to evaluate the efficacy of the compound.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.
Caption: Experimental workflow for determining the specificity of this compound.
Specificity of this compound
The specificity of a metabolic inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. The experimental data for this compound strongly supports its high specificity for PHGDH.
On-Target Activity
-
Enzymatic Inhibition: this compound directly inhibits the enzymatic activity of purified PHGDH with an IC50 of 34.8 µM. This demonstrates a direct interaction with the target protein.
-
Selective Cell Killing: The compound exhibits significantly greater potency in cancer cell lines with amplification and high expression of PHGDH (e.g., MDA-MB-468 and HCC70) compared to cell lines with low PHGDH expression. This differential sensitivity is a strong indicator of on-target activity.
-
PHGDH Knockout Studies: A key experiment demonstrating the specificity of this compound involves the use of CRISPR-Cas9 to generate PHGDH knockout (KO) cancer cells. While the parental cells are sensitive to this compound, the PHGDH KO cells are resistant to its cytotoxic effects. This provides compelling evidence that the primary mechanism of action of this compound is through the inhibition of PHGDH.
Comparison with Other Metabolic Inhibitors
-
Targeted vs. Broad-Spectrum Inhibition: Unlike broad-spectrum inhibitors such as 2-DG, which affects the fundamental process of glycolysis, this compound targets a specific node in a single metabolic pathway. This allows for a more precise investigation of the consequences of inhibiting de novo serine synthesis.
-
Specificity within the Same Pathway: When compared to other reported PHGDH inhibitors like NCT-503, this compound has been shown to be a valuable tool. While NCT-503 is also a potent PHGDH inhibitor, some studies have reported potential off-target effects on the TCA cycle, which were not observed to be dependent on PHGDH expression. The validation of this compound's specificity through genetic knockout studies provides a higher degree of confidence in its on-target effects.
-
Allosteric Inhibition: this compound is an allosteric inhibitor, meaning it binds to a site on the PHGDH enzyme distinct from the active site. This can offer advantages in terms of specificity compared to competitive inhibitors that target highly conserved active sites, which can sometimes lead to off-target effects on other enzymes with similar active site structures.
Conclusion
The available experimental data strongly indicates that this compound is a highly specific inhibitor of PHGDH. Its mechanism of action has been validated through enzymatic assays, selective cytotoxicity in PHGDH-dependent cell lines, and resistance in PHGDH knockout models. For researchers investigating the role of the serine biosynthesis pathway in cancer and other diseases, this compound represents a valuable and specific chemical probe. Its targeted nature provides a clear advantage over broader-spectrum metabolic inhibitors, enabling a more precise dissection of metabolic pathways. Future studies involving broad-panel enzymatic or kinome screening would further solidify its specificity profile.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
PKUMDL-WQ-2101: A Comparative Analysis of its Cross-reactivity with other Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric inhibitor PKUMDL-WQ-2101's selectivity for its target, phosphoglycerate dehydrogenase (PHGDH), in the context of other dehydrogenases. The information is compiled from published research to aid in evaluating its potential for specific therapeutic applications.
This compound is a novel, non-NAD+ competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a critical role in the de novo serine biosynthesis pathway.[1] This pathway is often upregulated in cancer cells to support their rapid proliferation, making PHGDH an attractive target for anti-cancer drug development.[2] this compound was identified through a structure-based design approach aimed at ensuring high specificity.[2]
Quantitative Comparison of Inhibitory Activity
While direct quantitative data on the cross-reactivity of this compound against a broad panel of purified dehydrogenases is not extensively available in the public domain, its high selectivity for PHGDH has been demonstrated through various experimental approaches, including cell-based assays and genetic knockouts.[2]
The primary inhibitory activity of this compound has been determined for its intended target, PHGDH.
| Enzyme | Inhibitor | IC50 (µM) | Notes |
| Phosphoglycerate Dehydrogenase (PHGDH) | This compound | 34.8 ± 3.6 | Allosteric, non-NAD+ competing inhibitor.[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The selectivity of this compound is strongly supported by cell-based assays, which show a significantly greater effect on cancer cell lines that have amplified PHGDH expression compared to those with normal or low expression levels. Furthermore, experiments using CRISPR-Cas9 mediated PHGDH knockout cells have provided genetic evidence for the on-target specificity of this compound. In these studies, cells lacking PHGDH were largely unaffected by the compound, indicating that its cytotoxic effects are primarily mediated through the inhibition of PHGDH.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the inhibitory activity of this compound against PHGDH, as adapted from the foundational research by Wang et al., 2017.
PHGDH Enzyme Inhibition Assay
This assay measures the enzymatic activity of PHGDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
3-phosphoglycerate (3-PG), substrate
-
NAD+, cofactor
-
Tris-HCl buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl and BSA.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, a solution of PHGDH enzyme, and varying concentrations of this compound (or DMSO as a vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (3-PG) and the cofactor (NAD+) to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C). The rate of the reaction is proportional to the rate of change in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Normalize the velocities relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
References
Performance of PKUMDL-WQ-2101 Benchmarked Against Leading PHGDH Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2101, against established standards, NCT-503 and CBR-5884. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism research.
Executive Summary
This compound is a selective, allosteric inhibitor of PHGDH, a critical enzyme in the serine biosynthesis pathway often upregulated in cancer.[1][2] Experimental data demonstrates that this compound exhibits potent and selective anti-proliferative activity in cancer cell lines with amplified PHGDH expression, comparable to and, in some aspects, exceeding the performance of known inhibitors NCT-503 and CBR-5884.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound, NCT-503, and CBR-5884 from in vitro enzymatic and cell-based assays.
Table 1: In Vitro PHGDH Enzyme Inhibition
| Compound | Inhibition Mechanism | IC50 (μM) |
| This compound | Allosteric | 34.8 |
| NCT-503 | Non-competitive | 2.5 |
| CBR-5884 | Non-competitive, disrupts oligomerization | 33 |
Table 2: Anti-proliferative Activity in PHGDH-amplified Cancer Cell Lines
| Compound | Cell Line | EC50 (μM) |
| This compound | MDA-MB-468 (Breast Cancer) | 7.7 |
| HCC70 (Breast Cancer) | 10.8 | |
| NCT-503 | MDA-MB-468 (Breast Cancer) | 8 - 16 |
| CBR-5884 | MDA-MB-468 (Breast Cancer) | ~30 (at which 35-60% growth inhibition is observed) |
Signaling Pathway and Mechanism of Action
PHGDH catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, which branches from glycolysis. This pathway is crucial for producing serine and its downstream metabolites, which are essential for nucleotide synthesis, redox balance, and other anabolic processes that support rapid cancer cell proliferation. This compound, as an allosteric inhibitor, binds to a site distinct from the active site of PHGDH, inducing a conformational change that reduces its enzymatic activity.
References
Safety Operating Guide
Proper Disposal of PKUMDL-WQ-2101: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of PKUMDL-WQ-2101, a combustible solid with high potential for water hazard. Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is critical.
Key Properties of this compound
A summary of the essential quantitative data for this compound is presented below, allowing for a quick assessment of its key characteristics.
| Property | Value | Source |
| Chemical Name | 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | [1] |
| CAS Number | 304481-72-9 | [1] |
| Molecular Formula | C₁₄H₁₁N₃O₆ | |
| Molecular Weight | 317.25 g/mol | [1] |
| Physical Form | Powder | |
| Solubility | Soluble in DMSO | |
| Storage Class | 11 (Combustible Solids) | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the following step-by-step procedure is based on established best practices for the disposal of combustible solids, water-hazardous materials, and hydrazide compounds in a laboratory setting.
Personal Protective Equipment (PPE) is mandatory throughout the disposal process. This includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene, and have a secure lid.
-
Contaminated materials such as gloves, pipette tips, and absorbent paper should also be collected as solid hazardous waste in a sealed and labeled bag or container.
-
-
Liquid Waste (DMSO Solutions):
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, clearly labeled hazardous waste container for flammable liquids.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.
-
-
Empty Vials:
-
The original vial of this compound should be triple-rinsed with a suitable solvent (e.g., DMSO) to remove all residues.
-
The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be disposed of according to institutional guidelines, which may allow for drain disposal with copious amounts of water if the solvent is permissible.
-
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
Store the sealed waste containers in a designated and properly ventilated satellite accumulation area away from heat, ignition sources, and incompatible materials such as oxidizers.
Step 3: Disposal Request and Manifest
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for completing waste manifest documentation and the handover of the waste to authorized personnel.
Note on Potential Treatment for Hydrazide Compounds: For some hydrazide compounds, chemical treatment through oxidation (e.g., with sodium hypochlorite or hydrogen peroxide) can be a method of destruction. However, this should only be performed by trained personnel following a validated and institutionally approved standard operating procedure (SOP), as the reaction can be exothermic.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling PKUMDL-WQ-2101
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS. This document provides critical safety and logistical guidance for the handling, use, and disposal of PKUMDL-WQ-2101, a non-NAD+-competing allosteric phosphoglycerate dehydrogenase (PHGDH) inhibitor. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Core Safety Information
This compound is a combustible solid, appearing as a light yellow to dark orange powder.[1] While detailed toxicological properties have not been fully investigated, its nature as a bioactive small molecule necessitates stringent safety precautions to minimize exposure. The compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] Special attention must be paid when preparing solutions, as DMSO can facilitate the absorption of other chemicals through the skin.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in both its solid and dissolved forms. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Use in a chemical fume hood. N95 respirator if fume hood is unavailable. |
| Preparing DMSO Solutions | Chemical splash goggles | Double gloving with appropriate chemical-resistant gloves (Butyl rubber or Fluoroelastomer recommended for prolonged contact with DMSO) | Chemical-resistant laboratory coat | All handling of DMSO solutions must be performed in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses | Chemical-resistant gloves | Laboratory coat | Standard cell culture hood |
| Animal Handling (In Vivo Studies) | Safety glasses | Chemical-resistant gloves | Laboratory coat | Dependant on animal facility protocols |
Engineering Controls
Proper ventilation is the primary engineering control to minimize inhalation exposure.
-
Chemical Fume Hood: All procedures involving the handling of solid this compound and the preparation and use of its DMSO solutions must be conducted in a certified chemical fume hood.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the laboratory.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for handling this compound, integrating key safety checkpoints at each stage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
